KF38789
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17,21H,6-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFIAAAMCYVRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257292-29-8 | |
| Record name | KF-38789 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257292298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KF-38789 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6U8X7NAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of KF38789
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of KF38789, a potent and selective small molecule inhibitor of P-selectin. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Selective Disruption of P-selectin/PSGL-1 Adhesion
This compound functions as a selective antagonist of P-selectin, a crucial cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2][3][4][5] Its primary mechanism of action is the direct inhibition of the binding interaction between P-selectin and its principal ligand, P-selectin Glycoprotein Ligand-1 (PSGL-1), which is constitutively expressed on the surface of leukocytes.[1][6] This inhibitory action effectively disrupts the initial tethering and subsequent rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade.
The inhibitory potency of this compound has been quantified in cell-based assays. It inhibits the binding of the human monocytic cell line U937 to immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) with a half-maximal inhibitory concentration (IC50) of 1.97 µM.[1][5][6][7] Notably, this compound demonstrates high selectivity for P-selectin, showing no significant inhibitory effects on E-selectin or L-selectin-mediated cell adhesion at concentrations up to 100 µM.[3][4][5]
Quantitative Data Summary
| Compound | Target | Assay | Cell Line | IC50 (µM) | Selectivity |
| This compound | P-selectin/PSGL-1 Binding | Cell Adhesion Assay | U937 | 1.97[1][5][6][7] | No effect on E-selectin or L-selectin up to 100 µM[3][4][5] |
Interruption of Downstream Signaling Cascades
The binding of P-selectin to PSGL-1 is not merely an adhesive event; it initiates a cascade of intracellular signals within the leukocyte that leads to cellular activation and firm adhesion. By preventing this initial interaction, this compound effectively blocks these downstream signaling pathways.
Upon engagement by P-selectin, PSGL-1 can trigger "outside-in" signaling, which leads to the activation of β2 integrins, such as Lymphocyte Function-Associated Antigen-1 (LFA-1). This activation is crucial for the transition from rolling to firm adhesion of leukocytes to the endothelium. The signaling cascade initiated by PSGL-1 engagement involves Src family kinases and immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor proteins.[8][9] This ultimately results in a conformational change in LFA-1, increasing its affinity for its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial cell surface. This compound, by blocking the P-selectin/PSGL-1 interaction, prevents the initiation of this signaling cascade, thereby inhibiting integrin activation and subsequent leukocyte firm adhesion and transmigration.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro and in vivo experimental models. Detailed methodologies for these assays are provided below.
U937 Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of a monocytic cell line to a P-selectin substrate.
Workflow:
Protocol:
-
Plate Coating: Microtiter plates are coated with a P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) and incubated to allow for protein adsorption.
-
Blocking: Non-specific binding sites on the plate surface are blocked using a solution such as bovine serum albumin (BSA).
-
Cell Labeling: U937 cells are labeled with a detectable marker, for example, the radioisotope 51Chromium (51Cr).[10][11]
-
Compound Incubation: Labeled U937 cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Adhesion: The treated U937 cells are added to the P-selectin-coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a series of gentle washing steps.
-
Quantification: The number of adherent cells is determined by measuring the signal from the cell label (e.g., radioactivity via a gamma counter). The IC50 value is calculated from the dose-response curve.
Leukocyte Superoxide Production Assay
This assay assesses the effect of this compound on P-selectin-induced reactive oxygen species (ROS) production by leukocytes.
Protocol:
-
Leukocyte Isolation: Polymorphonuclear cells (PMNs) are isolated from fresh human blood.
-
P-selectin Stimulation: Isolated PMNs are stimulated with P-selectin in the presence of varying concentrations of this compound or a vehicle control.
-
ROS Detection: Superoxide production is measured using a suitable detection method, such as the reduction of cytochrome c or a fluorescent probe like Dihydrorhodamine 123 (DHR 123).[12][13][14]
-
Analysis: The change in absorbance or fluorescence, indicative of superoxide levels, is measured over time.
Thioglycollate-Induced Mouse Peritonitis Model
This in vivo model evaluates the efficacy of this compound in preventing leukocyte recruitment to a site of inflammation.
Protocol:
-
Animal Model: BALB/c mice are typically used for this model.[7]
-
Compound Administration: this compound (e.g., 1 mg/kg) or a vehicle control is administered to the mice, often intravenously, prior to the inflammatory challenge.[7]
-
Induction of Peritonitis: Peritonitis is induced by the intraperitoneal (i.p.) injection of sterile thioglycollate broth.[1][2][4][5][15]
-
Leukocyte Recruitment: After a defined period (e.g., 4-6 hours), the mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS) to collect the recruited leukocytes.
-
Cell Quantification: The total number of leukocytes in the peritoneal lavage fluid is counted, for instance, using a hemocytometer.
-
Analysis: The extent of leukocyte accumulation in the this compound-treated group is compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.
Conclusion
This compound is a selective, small-molecule inhibitor of the P-selectin/PSGL-1 interaction. Its mechanism of action is centered on the competitive blockade of this crucial cell adhesion pathway, thereby preventing the initial tethering and rolling of leukocytes on activated endothelium. This primary action abrogates the downstream signaling events that lead to integrin activation and firm leukocyte adhesion, ultimately suppressing the inflammatory response. The efficacy of this compound has been demonstrated in both in vitro cell adhesion and signaling assays and in vivo models of inflammation. These findings underscore the therapeutic potential of this compound in inflammatory and thrombotic diseases where P-selectin-mediated leukocyte recruitment plays a pathological role.
References
- 1. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. P-Selectin Cross-Links PSGL-1 and Enhances Neutrophil Adhesion to Fibrinogen and ICAM-1 in a Src Kinase-Dependent, but GPCR-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. In Vivo Model of Peritonitis Induced by Thioglycollate [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PSGL-1-L-selectin signaling complex regulates neutrophil adhesion under flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PSGL-1 engagement by E-selectin signals through Src kinase Fgr and ITAM adapters DAP12 and FcRγ to induce slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Characterization of the adhesion of the human monocytic cell line U937 to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. scispace.com [scispace.com]
- 14. Reactive Oxygen Species Generated by CD45-Cells Distinct from Leukocyte Population in Platelet Concentrates Is Correlated with the Expression and Release of Platelet Activation Markers during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Using the thioglycollate-elicited murine peritonitis model for investigation of macrophage behaviour and its relationship with Irg1 expression - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
KF38789's specificity for P-selectin versus E-selectin and L-selectin
A detailed analysis of its specificity, mechanism of action, and the experimental framework for its evaluation.
Executive Summary
KF38789 is a small molecule, non-carbohydrate compound that has demonstrated high selectivity as a P-selectin inhibitor. Research confirms its potent inhibitory effect on the binding of P-selectin to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), a critical interaction in the initial stages of leukocyte adhesion to the vascular endothelium during inflammation.[1][2] Notably, this compound exhibits a clear specificity for P-selectin, with negligible effects on the other members of the selectin family, E-selectin and L-selectin, even at significantly higher concentrations.[2][3] This specificity makes this compound a valuable tool for research into P-selectin-mediated inflammatory processes and a potential candidate for therapeutic development. This guide provides an in-depth overview of the quantitative data supporting its selectivity, the experimental protocols used for its characterization, and the relevant signaling pathways.
Quantitative Analysis of Selectin Inhibition
The inhibitory activity of this compound has been quantified through in vitro cell adhesion assays. The data clearly illustrates the compound's potent and selective action against P-selectin.
| Selectin Target | Inhibitor | IC50 Value (µM) | Notes |
| P-selectin | This compound | 1.97[1][2][3] | Inhibition of U937 cell binding to immobilized P-selectin-Ig.[1][2] |
| E-selectin | This compound | > 100[2][3] | No significant inhibition of cell adhesion was observed.[2][3] |
| L-selectin | This compound | > 100[2][3] | No significant inhibition of cell adhesion was observed.[2][3] |
Experimental Protocols
The determination of this compound's specificity relies on well-established in vitro cell adhesion assays. The following is a detailed description of a representative protocol.
Cell Adhesion Assay for Selectin Inhibition
Objective: To determine the concentration-dependent inhibition of selectin-mediated cell adhesion by this compound.
Materials:
-
Cell Line: U937 or HL-60 cells (human monocytic cell lines expressing PSGL-1).[2][3]
-
Recombinant Proteins: Immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig), E-selectin-Ig, and L-selectin-Ig.[2][3]
-
Assay Plates: 96-well microtiter plates.
-
Labeling Agent: Calcein-AM or similar fluorescent dye.
-
Assay Buffer: Appropriate cell culture medium (e.g., RPMI 1640) with serum.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with P-selectin-Ig, E-selectin-Ig, or L-selectin-Ig at a predetermined optimal concentration and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA) for at least 1 hour at room temperature.
-
Cell Preparation: Label U937 cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer.
-
Inhibitor Incubation: Pre-incubate the fluorescently labeled U937 cells with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.
-
Adhesion Step: Add the pre-incubated cell-inhibitor mixture to the selectin-coated wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value, the concentration of this compound that inhibits 50% of cell adhesion, by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectin-Mediated Adhesion and Signaling
Selectins are a family of cell adhesion molecules that play a crucial role in initiating the rolling of leukocytes on the endothelial surface during inflammation.[4] This process is a prerequisite for subsequent firm adhesion and transmigration into the surrounding tissue. The three members of the selectin family, P-, E-, and L-selectin, have distinct expression patterns and roles.[5][6]
P-selectin is expressed on activated endothelial cells and platelets, while E-selectin is found on activated endothelium.[4][6] L-selectin is expressed on the surface of most leukocytes.[4][6] The primary ligand for all three selectins on leukocytes is PSGL-1.[7] The interaction between selectins and their ligands initiates a signaling cascade within the leukocyte that leads to the activation of integrins, which are responsible for firm adhesion.
The diagram above illustrates the initial steps of leukocyte tethering and rolling. P-selectin and E-selectin on the activated endothelium, along with L-selectin on the leukocyte, bind to PSGL-1. This binding event triggers an "inside-out" signaling cascade within the leukocyte, leading to the conformational activation of integrins from a low-affinity to a high-affinity state. This activation is crucial for the firm adhesion of the leukocyte to the endothelial surface. This compound specifically blocks the interaction between P-selectin and PSGL-1, thereby inhibiting this initial step in the inflammatory cascade.
Experimental Workflow for Specificity Determination
The logical flow of experiments to establish the specificity of a compound like this compound is crucial for its validation as a selective inhibitor.
This workflow begins with the hypothesis that a compound is a selective P-selectin inhibitor. Parallel cell adhesion assays are conducted for P-, E-, and L-selectin. The IC50 values obtained from these assays are then compared. A significantly lower IC50 value for P-selectin compared to E- and L-selectin, as is the case with this compound, confirms the compound's specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectin - Wikipedia [en.wikipedia.org]
- 7. rupress.org [rupress.org]
Unveiling KF38789: A Potent and Selective P-Selectin Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KF38789 is a small molecule, non-carbohydrate compound that has emerged as a highly selective and potent inhibitor of P-selectin-mediated cell adhesion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for in vitro cell adhesion assays and in vivo models of inflammation are presented to facilitate further research and development. Furthermore, the underlying mechanism of action is elucidated through a depiction of the P-selectin signaling pathway. This document serves as a critical resource for scientists engaged in the fields of inflammation, thrombosis, and drug discovery.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one, is a structurally unique heterocyclic compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one |
| CAS Number | 257292-29-8[1] |
| Molecular Formula | C₁₉H₂₁NO₅S[1][2] |
| Molecular Weight | 375.44 g/mol [1][2] |
| Purity | ≥97%[1][2] |
| Solubility | Soluble to 100 mM in DMSO[1] |
| Storage | Desiccate at +4°C[1] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets. It effectively blocks the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[3][4] This interaction is a critical initiating step in the inflammatory cascade, mediating the tethering and rolling of leukocytes on the vascular endothelium.
The inhibitory activity of this compound is highly specific for P-selectin. It displays no significant effects on L-selectin or E-selectin-mediated cell adhesion.[5] The compound has been shown to inhibit the binding of U937 cells to immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) with an IC₅₀ value of 1.97 μM.[3][5] By blocking this interaction, this compound effectively prevents the initial stages of leukocyte extravasation into tissues, thereby mitigating the inflammatory response.
Signaling Pathway
The binding of P-selectin to PSGL-1 on leukocytes triggers an intracellular signaling cascade that leads to the activation of integrins, such as LFA-1. This activation results in firm adhesion of the leukocyte to the endothelial surface. The signaling pathway involves the recruitment and activation of Src family kinases. This compound, by inhibiting the initial P-selectin/PSGL-1 binding, prevents the initiation of this downstream signaling.
Experimental Protocols
In Vitro P-Selectin Mediated Cell Adhesion Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on the adhesion of a leukocyte cell line (U937) to immobilized P-selectin.
Materials:
-
96-well microplates
-
Recombinant human P-selectin-IgG Fc chimera
-
U937 cells
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
This compound
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with P-selectin-IgG (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Cell Labeling: Label U937 cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Inhibition: Incubate the Calcein-AM labeled U937 cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the P-selectin-coated wells and incubate for 1 hour at 37°C.
-
Washing: Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of cell adhesion inhibition at each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
In Vivo Thioglycollate-Induced Peritonitis Model
This protocol outlines an in vivo model in BALB/c mice to assess the anti-inflammatory efficacy of this compound by measuring its effect on leukocyte accumulation in the peritoneal cavity.
Materials:
-
BALB/c mice
-
Sterile 3% thioglycollate broth
-
This compound
-
Vehicle (e.g., DMSO and saline)
-
PBS containing 2 mM EDTA
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Gr-1 for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Procedure:
-
Induction of Peritonitis: Inject mice intraperitoneally with 1 mL of sterile 3% thioglycollate broth.
-
Compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle intravenously at the time of thioglycollate injection and again 3 hours post-injection.[5]
-
Peritoneal Lavage: At 6 hours post-thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting and recovering 5 mL of ice-cold PBS with 2 mM EDTA.[5]
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against specific leukocyte markers (e.g., Gr-1, F4/80) to differentiate and quantify cell populations.
-
Data Analysis: Analyze the samples using a flow cytometer to determine the number of neutrophils and other leukocyte subsets in the peritoneal cavity. Compare the cell counts between the this compound-treated group and the vehicle-treated group to assess the inhibitory effect on leukocyte accumulation.
Synthesis Overview
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the core structure is a 7-phenyl-1,4-thiazepine derivative. The synthesis of such compounds generally involves multi-step organic chemistry reactions. A plausible synthetic route could involve the condensation of a substituted benzaldehyde with a cyclic amine containing a thiol group, followed by cyclization and subsequent modification to introduce the pyran-2-one moiety. Researchers interested in the synthesis would need to consult specialized medicinal chemistry literature or patents related to thiazepine derivatives.
Conclusion
This compound represents a significant tool for researchers investigating the roles of P-selectin in various pathological processes, including inflammation, thrombosis, and cancer metastasis. Its high selectivity and proven efficacy in both in vitro and in vivo models make it a valuable pharmacological probe. The detailed methodologies and data presented in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors and to contribute to the development of novel therapeutics targeting P-selectin-mediated pathologies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Thioglycollate Use in Rodents (IACUC) | Office of Research [bu.edu]
- 4. Selecting the right gate to identify relevant cells for your assay: a study of thioglycollate-elicited peritoneal exudate cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-(1,4)thiazepin-5-yl)-4-hydroxy-6-methylpyran-2-one | C19H21NO5S | CID 135400439 - PubChem [pubchem.ncbi.nlm.nih.gov]
KF38789: A Potent and Selective Inhibitor of Leukocyte Adhesion and Recruitment
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of KF38789, a small molecule, non-carbohydrate compound that has demonstrated significant potential as a selective inhibitor of P-selectin. By specifically targeting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This document details the quantitative data from key experiments, outlines the methodologies used, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of P-Selectin Mediated Adhesion
This compound acts as a selective antagonist of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2][3] This targeted inhibition prevents the binding of P-selectin to PSGL-1, which is constitutively expressed on the surface of leukocytes.[4] The interaction between P-selectin and PSGL-1 is a crucial initiating event in the recruitment of leukocytes to sites of inflammation. By blocking this interaction, this compound effectively reduces leukocyte rolling, adhesion, and subsequent transmigration into tissues.[1][5]
Quantitative Data Summary
The efficacy of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of P-selectin Dependent Cell Adhesion
| Cell Line | Target | Assay | IC50 Value | Reference |
| U937 | P-selectin-Ig | Cell Adhesion Assay | 1.97 µM | [1][2][6] |
Table 2: Selectivity of this compound
| Selectin | Effect on Cell Adhesion | This compound Concentration | Reference |
| E-selectin | No effect | 100 µM | [1][2] |
| L-selectin | No effect | 100 µM | [1][2] |
Table 3: In Vivo Efficacy in a Mouse Model of Peritonitis
| Animal Model | Treatment | Effect | Significance | Reference |
| BALB/c Mice | Intravenous this compound | Significantly inhibited thioglycollate-induced accumulation of leukocytes | p < 0.01 | [1][2] |
Experimental Protocols
In Vitro Cell Adhesion Assay
Objective: To determine the inhibitory effect of this compound on P-selectin mediated cell adhesion.
Materials:
-
Reagents: Recombinant human P-selectin immunoglobulin G chimeric protein (P-selectin-Ig), this compound.
-
Equipment: 96-well microplates, plate reader.
Method:
-
96-well microplates were coated with P-selectin-Ig and incubated overnight.
-
U937 or HL60 cells were labeled with a fluorescent dye.
-
Labeled cells were pre-incubated with varying concentrations of this compound.
-
The pre-incubated cells were then added to the P-selectin-Ig coated wells.
-
After an incubation period, non-adherent cells were washed away.
-
The fluorescence of the remaining adherent cells was measured using a plate reader.
-
The IC50 value was calculated as the concentration of this compound that inhibited 50% of cell adhesion.
In Vivo Mouse Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in reducing leukocyte recruitment.
Materials:
-
Test Compound: this compound.
-
Equipment: Syringes, needles, peritoneal lavage equipment, cell counter.
Method:
-
A solution of thioglycollate was injected intraperitoneally into BALB/c mice to induce peritonitis.[1][2]
-
This compound was administered intravenously at a specified dose (e.g., 1 mg/kg) prior to and at a set time point after the thioglycollate injection.[1][2]
-
After a defined period (e.g., 6 hours), the mice were euthanized.[1][2]
-
The peritoneal cavity was washed with a saline solution to collect the accumulated leukocytes.
-
The total number of leukocytes in the peritoneal lavage fluid was determined using a cell counter.
-
The reduction in leukocyte accumulation in the this compound-treated group was compared to a control group.
Signaling Pathways and Experimental Workflow
P-Selectin/PSGL-1 Mediated Leukocyte Tethering and Rolling
The initial step of leukocyte extravasation from the bloodstream into inflamed tissue is mediated by the selectin family of adhesion molecules. P-selectin, expressed on activated endothelium, binds to PSGL-1 on leukocytes, leading to the capture and subsequent rolling of these cells along the vessel wall. This process is crucial for slowing down leukocytes and allowing them to respond to other inflammatory signals.
Caption: this compound inhibits the binding of PSGL-1 on leukocytes to P-selectin on endothelial cells.
Downstream Signaling Activated by PSGL-1 Engagement
Upon binding of P-selectin to PSGL-1, a signaling cascade is initiated within the leukocyte. This signaling is crucial for the subsequent activation of integrins, leading to firm adhesion and transmigration. Engagement of PSGL-1 can activate Src family kinases (SFKs), which in turn can lead to the activation of the Ras-MAPK pathway.[7][8] This pathway ultimately contributes to cellular responses such as cytokine production (e.g., IL-8) and changes in cell adhesion.[7]
Caption: Signaling cascade initiated by P-selectin/PSGL-1 binding, which is blocked by this compound.
Experimental Workflow for In Vivo Assessment of this compound
The in vivo efficacy of this compound is typically assessed using a mouse model of inflammation, such as thioglycollate-induced peritonitis. This model allows for the quantification of leukocyte recruitment to an inflammatory site and the evaluation of the inhibitory effect of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KF 38789 | Cell Adhesion Molecules | Tocris Bioscience [tocris.com]
- 4. Targeting the PSGL-1 pathway for immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Role of PSGL-1 binding to selectins in leukocyte recruitment. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Engagement of P-selectin glycoprotein ligand-1 enhances tyrosine phosphorylation and activates mitogen-activated protein kinases in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling KF38789: A Novel, Non-Carbohydrate Inhibitor of P-Selectin
A Technical Guide on the Initial Discovery and Characterization of a Promising Anti-Inflammatory Compound
This technical whitepaper provides an in-depth overview of the initial studies and discovery of KF38789, a potent and selective small-molecule inhibitor of P-selectin. The compound, developed by Kyowa Hakko Kogyo, emerged from structure-activity relationship studies based on a 7-phenyl-1,4-thiazepine core.[1] this compound represents a significant advancement in the pursuit of non-carbohydrate-based therapeutics targeting the P-selectin/P-selectin Glycoprotein Ligand-1 (PSGL-1) pathway, a critical interaction in the inflammatory cascade.
Core Discovery and Mechanism of Action
This compound was identified as a selective inhibitor of the binding between P-selectin and its primary ligand, PSGL-1.[2] This interaction is a key step in the initial tethering and rolling of leukocytes on activated endothelial cells and platelets, a hallmark of the inflammatory response. By blocking this binding, this compound effectively mitigates the recruitment of leukocytes to sites of inflammation.
Initial characterization studies revealed that this compound is a low molecular weight, non-carbohydrate compound that specifically targets P-selectin-mediated cell adhesion.[3][4] This specificity is a crucial attribute, as it avoids interference with other selectin-mediated processes.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound were quantified in a series of in vitro assays. The key findings from these initial studies are summarized in the table below.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 1.97 µM (± 0.74 µM) | U937 cells binding to immobilized P-selectin-Ig | Concentration required to inhibit 50% of U937 cell adhesion to P-selectin.[2][3] |
| Selectivity | No effect at 100 µM | Cell adhesion to E-selectin-Ig and L-selectin-Ig | Demonstrates high selectivity for P-selectin over other selectin family members.[3][4] |
Key Experimental Protocols
The initial characterization of this compound involved several key in vitro and in vivo experiments to establish its efficacy and mechanism of action.
In Vitro Cell Adhesion Assay
Objective: To determine the inhibitory effect of this compound on P-selectin-mediated cell adhesion.
Methodology:
-
Immobilization of P-selectin: A P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) was immobilized on the surface of microplate wells.
-
Cell Culture: The human monocytic cell line U937, which expresses PSGL-1, was used for the adhesion studies.[3]
-
Inhibition Assay: U937 cells were pre-incubated with varying concentrations of this compound before being added to the P-selectin-Ig coated wells.
-
Quantification: After an incubation period, non-adherent cells were washed away, and the number of bound cells was quantified to determine the extent of inhibition.
-
Selectivity Assessment: A similar protocol was followed using immobilized E-selectin-Ig and L-selectin-Ig to assess the selectivity of this compound.[3]
In Vivo Murine Model of Peritonitis
Objective: To evaluate the in vivo efficacy of this compound in reducing leukocyte recruitment during an inflammatory response.
Methodology:
-
Animal Model: BALB/c mice were used for the in vivo study.[3]
-
Induction of Peritonitis: Peritonitis, an inflammation of the peritoneum, was induced by an intraperitoneal injection of thioglycollate (TG).[3]
-
Compound Administration: this compound was administered intravenously to the mice.[3]
-
Leukocyte Accumulation Measurement: The number of leukocytes that accumulated in the peritoneal cavity was measured to assess the anti-inflammatory effect of the compound.
-
Results: Intravenous injection of this compound significantly inhibited the thioglycollate-induced accumulation of leukocytes in the mouse peritoneal cavity.[3]
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound's discovery and mechanism, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
References
- 1. Targeting the P-selectin/PSGL-1 pathway: discovery of disease-modifying therapeutics for disorders of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Therapeutic Potential of KF38789 in Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KF38789, a novel small-molecule inhibitor with significant therapeutic potential in inflammatory diseases. By selectively targeting the P-selectin/P-selectin glycoprotein ligand-1 (PSGL-1) interaction, this compound offers a promising approach to modulating the inflammatory cascade. This document outlines the core mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a selective inhibitor of P-selectin, a crucial cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] P-selectin's primary ligand is PSGL-1, a glycoprotein found on the surface of leukocytes.[3][4] The interaction between P-selectin and PSGL-1 is a critical initial step in the inflammatory response, mediating the tethering and rolling of leukocytes along the vascular endothelium.[4][5] This process is a prerequisite for subsequent leukocyte activation, firm adhesion, and transmigration into inflamed tissues.[5]
By competitively binding to P-selectin, this compound effectively blocks its interaction with PSGL-1.[1] This inhibition prevents the initial capture of leukocytes, thereby reducing their accumulation at sites of inflammation and mitigating the downstream inflammatory cascade.[6][7]
Quantitative Data
The inhibitory activity of this compound has been quantified in in vitro cell adhesion assays. The following table summarizes the key efficacy data.
| Parameter | Value | Cell Line | Assay Description |
| IC50 | 1.97 µM | U937 cells | Inhibition of U937 cell binding to immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig).[1][6][7] |
Notably, this compound demonstrates high selectivity for P-selectin, with no significant inhibitory effects observed on E-selectin or L-selectin-mediated cell adhesion at concentrations up to 100 µM.[6][7]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the P-selectin/PSGL-1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Structure and function of the selectin ligand PSGL-1. [research.bidmc.org]
- 4. What are PSGL-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inflammatory roles of P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of the Scientific Literature on KF38789
Following a comprehensive search of publicly available scientific literature, no publications or data corresponding to the identifier "KF38789" were found. This suggests that "this compound" may be one of the following:
-
A confidential internal designation: The compound or molecule may be under development within a private entity (e.g., pharmaceutical company, research institution) and has not yet been disclosed in public literature or patents.
-
An incorrect or outdated identifier: The identifier provided may contain a typographical error or may have been superseded by a different public-facing name or code.
-
A non-existent entity: It is possible that "this compound" does not correspond to any specific scientific entity.
Without any accessible scientific data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
To proceed with this request, a valid and publicly referenced identifier for the molecule or compound of interest is required. Researchers, scientists, and drug development professionals are advised to verify the identifier and consult internal documentation or proprietary databases if this is an internal project.
If a corrected or alternative public identifier is available, a comprehensive literature review can be initiated to fulfill the detailed requirements of this request.
Methodological & Application
Application Notes and Protocols for KF38789 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for in vitro studies of KF38789, a potent and selective small molecule inhibitor of the P-selectin/P-selectin Glycoprotein Ligand-1 (PSGL-1) interaction. The provided methodologies for cell-based assays are essential for researchers investigating the therapeutic potential of this compound in various inflammatory and thrombotic disease models.
Introduction
This compound is a selective, non-carbohydrate antagonist of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] By binding to P-selectin, it effectively blocks the interaction with its primary ligand, PSGL-1, which is expressed on the surface of leukocytes. This interaction is a critical initiating step in the inflammatory cascade, mediating the tethering and rolling of leukocytes on the vascular endothelium. Inhibition of this process by this compound has shown potential in mitigating inflammatory responses. These application notes provide detailed protocols for evaluating the efficacy of this compound in in vitro settings.
Data Presentation
The following table summarizes the quantitative data for this compound in key in vitro assays.
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | U937 | P-selectin-IgG Binding Inhibition | 1.97 µM | [1][2] |
| Selectivity | - | E-selectin & L-selectin Binding | No inhibition at 100 µM | [1] |
| Activity | Human Polymorphonuclear Cells | P-selectin-induced Superoxide Production | Inhibition Observed | [1] |
Signaling Pathway
The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates an intracellular signaling cascade. This "outside-in" signaling is crucial for the subsequent activation of integrins, leading to firm adhesion and extravasation of leukocytes. This compound, by blocking the initial P-selectin/PSGL-1 interaction, effectively abrogates these downstream signaling events.
References
Application Notes and Protocols for In Vivo Administration of KF38789 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo use of KF38789, a selective P-selectin inhibitor, in various mouse models of inflammation and pain. The protocols are based on established research to ensure reproducibility and accuracy in experimental design.
Summary of In Vivo Dosage and Administration
The following table summarizes the quantitative data for the in vivo administration of this compound in mouse models based on published studies.
| Parameter | Details | Mouse Model | Reference |
| Dosage | 1 mg/kg | Thioglycollate-induced Peritonitis | [1][2] |
| 10 mg/kg (daily) | Carrageenan-induced Orofacial Pain | [3] | |
| Administration Route | Intravenous (IV) | Thioglycollate-induced Peritonitis | [1][2] |
| Intraperitoneal (IP) | Carrageenan-induced Orofacial Pain | [3] | |
| Frequency | Two injections (prior to and 3h post-stimulus) | Thioglycollate-induced Peritonitis | [1][2] |
| Daily for 12 days | Carrageenan-induced Orofacial Pain | [3] | |
| Vehicle | Not explicitly stated in the provided abstracts. Researchers should refer to the full publications for details on appropriate solvents. | N/A | |
| Mouse Strain | BALB/c | Thioglycollate-induced Peritonitis | [1][2] |
| Not explicitly stated | Carrageenan-induced Orofacial Pain | [1][3] |
Mechanism of Action: P-selectin Inhibition
This compound is a potent and selective inhibitor of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2][3] P-selectin plays a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response. It achieves this by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[4][5][6] By blocking the interaction between P-selectin and PSGL-1, this compound effectively inhibits leukocyte recruitment to sites of inflammation.[1][2]
The binding of P-selectin to PSGL-1 initiates a downstream signaling cascade within the leukocyte. This involves the activation of Src family kinases and the mitogen-activated protein (MAP) kinase pathway, which are critical for subsequent integrin activation, firm adhesion, and transmigration of leukocytes.[4][5][6] this compound, by preventing the initial ligand-receptor interaction, effectively abrogates these downstream signaling events.
Experimental Protocols
Thioglycollate-Induced Peritonitis Model in BALB/c Mice
This protocol details the use of this compound to inhibit leukocyte recruitment in an acute inflammation model.
Materials:
-
BALB/c mice
-
This compound
-
Sterile Thioglycollate (TG) solution (e.g., 3% w/v in sterile water)
-
Sterile, non-pyrogenic saline or other appropriate vehicle
-
Syringes and needles for intravenous and intraperitoneal injections
-
Phosphate-buffered saline (PBS)
-
EDTA
-
Hemocytometer or automated cell counter
-
Microscope
Experimental Workflow:
Procedure:
-
Animal Acclimation: Acclimate BALB/c mice to the housing conditions for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in a suitable vehicle to a final concentration for a 1 mg/kg dose. The final injection volume should be appropriate for intravenous administration in mice (e.g., 100 µL).
-
Initial this compound Administration: Administer this compound (1 mg/kg) or vehicle intravenously (e.g., via the tail vein) to the mice.[1][2]
-
Induction of Peritonitis: Immediately following the initial this compound or vehicle injection, induce peritonitis by intraperitoneally injecting sterile thioglycollate solution.[1][2]
-
Second this compound Administration: Three hours after the thioglycollate injection, administer a second intravenous dose of this compound (1 mg/kg) or vehicle.[1][2]
-
Leukocyte Recruitment Assessment: Six hours after the initial treatment, humanely euthanize the mice.[1][2]
-
Peritoneal Lavage: Collect the peritoneal exudate cells by washing the peritoneal cavity with a known volume of cold PBS containing EDTA.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Data Analysis: Compare the number of accumulated leukocytes in the this compound-treated group to the vehicle-treated control group. A significant reduction in leukocyte count in the treated group indicates successful inhibition of P-selectin-mediated cell adhesion.[1][2]
Carrageenan-Induced Orofacial Pain Model
This protocol describes the use of this compound to alleviate inflammatory pain.
Materials:
-
Mice (strain as appropriate for the pain model)
-
This compound
-
Sterile Carrageenan solution
-
Sterile, non-pyrogenic saline or other appropriate vehicle
-
Syringes and needles for intraperitoneal injections
-
Equipment for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental environment and handling procedures.
-
This compound Preparation: Prepare a solution of this compound in a suitable vehicle for intraperitoneal injection at a dose of 10 mg/kg.
-
Induction of Orofacial Pain: Induce localized inflammation and pain by injecting carrageenan into the facial region (e.g., intraplantar injection into the whisker pad).[1]
-
This compound Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 12 days).[3]
-
Assessment of Mechanical Allodynia: At specified time points, measure the paw withdrawal threshold in response to stimulation with von Frey filaments to quantify the level of mechanical allodynia.
-
Data Analysis: Compare the pain thresholds of the this compound-treated group with the vehicle-treated control group. A significant increase in the paw withdrawal threshold in the treated group suggests an analgesic effect of this compound.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Engagement of P-selectin glycoprotein ligand-1 enhances tyrosine phosphorylation and activates mitogen-activated protein kinases in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PSGL-1 pathway for immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of a KF38789 Stock Solution in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, handling, and storage of a stock solution of the P-selectin inhibitor, KF38789, using dimethyl sulfoxide (DMSO) as the solvent.
Introduction
This compound is a potent and selective, low molecular weight inhibitor of P-selectin-mediated cell adhesion.[1] It specifically disrupts the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), with an IC50 value of 1.97 μM.[2][3] This inhibition effectively blocks P-selectin-dependent cell adhesion and has been shown to reduce leukocyte accumulation in vivo.[2] Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent, such as DMSO, to create a concentrated stock solution for use in various biological assays.
This application note provides a detailed protocol for the preparation of a this compound stock solution in DMSO, including compound specifications, safety precautions, a step-by-step experimental workflow, and storage recommendations.
Compound and Solvent Information
Proper preparation of the stock solution begins with accurate information about the compound and the solvent. The following tables summarize key quantitative data for this compound and DMSO.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one | |
| Molecular Formula | C₁₉H₂₁NO₅S | [1] |
| Molecular Weight (M.Wt) | 375.44 g/mol | [1] |
| Purity | ≥97% (by HPLC) | [1] |
| CAS Number | 257292-29-8 | [1] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Maximum Solubility | 100 mM (37.54 mg/mL) | [1] |
| Storage of Solid | Desiccate at +4°C | [1] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [2][4] |
Safety Precautions
All laboratory procedures should be conducted in accordance with institutional safety guidelines.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling this compound and DMSO.[5][6][7]
-
Ventilation: Handle both the solid compound and the DMSO solvent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[5][8]
-
DMSO Specific Hazards:
-
DMSO is a combustible liquid; keep it away from heat, sparks, and open flames.[5][7]
-
It is readily absorbed through the skin and can carry dissolved substances with it.[5] Exercise extreme caution to avoid skin contact. If contact occurs, wash the affected area thoroughly with water for at least 15 minutes.[6]
-
DMSO is hygroscopic and will absorb moisture from the air. Keep the container tightly sealed when not in use.[7][8]
-
-
Waste Disposal: Dispose of all chemical waste, including used tips and tubes, according to institutional and local regulations for hazardous materials.[1]
Experimental Workflow and Protocol
Required Materials and Equipment
-
This compound powder
-
Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, chemical-resistant tips
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Stock Solution Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL:
-
Mass (mg) = (10 mmol/L) x (1 mL) x (375.44 g/mol )
-
Mass (mg) = (0.01 mol/L) x (0.001 L) x (375.44 g/mol ) x (1000 mg/g)
-
Mass (mg) = 3.7544 mg
Therefore, to make 1 mL of a 10 mM stock solution, you would dissolve 3.75 mg of this compound in 1 mL of DMSO.
Table 3: Preparation of Common this compound Stock Concentrations This table provides the required mass of this compound to prepare various stock solution concentrations in a final volume of 1 mL of DMSO.
| Desired Stock Concentration (mM) | Mass of this compound for 1 mL (mg) |
| 1 | 0.375 |
| 10 | 3.754 |
| 50 | 18.772 |
| 100 | 37.544 |
Step-by-Step Protocol
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder (from Table 3 or your own calculation) and place it into a sterile microcentrifuge tube or amber vial.
-
Note: If weighing very small amounts (e.g., < 2 mg) is not feasible or accurate with your equipment, it is recommended to dissolve the entire contents of the manufacturer's vial in a calculated volume of DMSO to achieve a precise concentration.[9]
-
-
Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 5-10 minutes to ensure the compound dissolves completely. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear. If particulates remain, continue vortexing.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Mechanism of Action and Signaling Pathway
This compound acts by inhibiting the binding of P-selectin, which is expressed on activated endothelial cells and platelets, to its ligand PSGL-1 on the surface of leukocytes.[2][3] This interaction is a critical early step in the inflammatory cascade, mediating the initial tethering and rolling of leukocytes on the vessel wall, which precedes firm adhesion and transmigration into tissues.[10] By blocking this interaction, this compound prevents the downstream signaling and cellular adhesion necessary for leukocyte recruitment to sites of inflammation.
Caption: this compound inhibits P-selectin, blocking leukocyte adhesion.
Application Example: Dilution for Cell-Based Assays
When using the this compound stock solution in cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.[4] A final DMSO concentration of less than 0.5% is generally recommended.
Procedure:
-
Intermediate Dilution (Optional): To avoid pipetting very small volumes, you can perform a serial dilution of your stock solution in cell culture medium or an appropriate buffer.
-
Final Dilution: Add the desired volume of the stock or intermediate solution to your cell culture well to achieve the final working concentration of this compound.
-
Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with this compound to ensure that any observed effects are due to the compound and not the solvent.[11]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. greenfield.com [greenfield.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. louisville.edu [louisville.edu]
- 8. carlroth.com [carlroth.com]
- 9. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 10. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Using KF38789 in a Cell Adhesion Assay with U937 Cells
Application Note and Protocols:
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing KF38789, a selective P-selectin inhibitor, in a cell adhesion assay with the human monocytic cell line, U937. It includes the mechanism of action, quantitative data, a step-by-step experimental workflow, and expected outcomes.
Introduction
Cell adhesion is a critical process in the inflammatory response, mediating the recruitment of leukocytes from the bloodstream to sites of tissue injury or infection. This process is orchestrated by a family of adhesion molecules, including the selectins. P-selectin, expressed on the surface of activated endothelial cells and platelets, plays a pivotal role by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is present on the surface of leukocytes.[1] This interaction mediates the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for subsequent firm adhesion and transmigration.[2]
The human U937 cell line, derived from a histiocytic lymphoma, is widely used as an in vitro model for monocytes and macrophages as it expresses PSGL-1.[3][4][5][6] this compound is a potent and selective, non-carbohydrate, low molecular weight inhibitor of the P-selectin/PSGL-1 interaction.[3][4] This makes it a valuable tool for studying the role of P-selectin in inflammatory processes and for screening potential anti-inflammatory therapeutic agents.
This application note details a robust protocol for quantifying the inhibitory effect of this compound on the adhesion of U937 cells to a P-selectin-coated substrate.
Mechanism of Action: this compound
This compound functions by specifically disrupting the binding between P-selectin and its ligand, PSGL-1.[3][7] This inhibition prevents the initial tethering and rolling of leukocytes, such as U937 cells, on activated endothelium, thereby blocking a crucial step in the inflammatory cascade. The selectivity of this compound for P-selectin over other selectins like E-selectin and L-selectin makes it a precise tool for investigating P-selectin-dependent pathways.[3][4]
Data Presentation
The inhibitory activity of this compound on U937 cell adhesion to P-selectin has been quantitatively determined. The compound shows high selectivity for P-selectin.
| Compound | Target | Assay | IC50 Value | Selectivity Notes | Reference |
| This compound | P-selectin/PSGL-1 | U937 cell adhesion to immobilized P-selectin-Ig | 1.97 ± 0.74 µM | No inhibition of E-selectin or L-selectin-mediated adhesion up to 100 µM. | [3][4][7] |
Experimental Protocols
This section provides a detailed protocol for a static cell adhesion assay to measure the effect of this compound on U937 cell binding to a P-selectin-coated surface.
Experimental Workflow Diagram
References
- 1. Structure and function of the selectin ligand PSGL-1. [research.bidmc.org]
- 2. Fundamental and Distinct Roles of P-Selectin and LFA-1 in Ischemia/Reperfusion-Induced Leukocyte-Endothelium Interactions in the Mouse Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Application of KF38789 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical step in the metastatic cascade. P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, has been implicated in facilitating the interaction between cancer cells and the vasculature, thereby promoting metastasis. KF38789 is a potent and selective small molecule inhibitor of P-selectin. This document provides detailed application notes and protocols for the use of this compound in cancer cell migration assays.
Mechanism of Action
This compound selectively inhibits the binding of P-selectin to its ligands on the surface of cancer cells. This interaction is crucial for the initial tethering and rolling of cancer cells on the endothelium, a prerequisite for subsequent extravasation and metastatic colonization. By blocking this interaction, this compound is hypothesized to inhibit cancer cell migration and metastasis. The binding of P-selectin to cancer cells has been shown to activate intracellular signaling pathways, including the PI3K and p38 MAPK pathways, which lead to integrin activation and enhanced cell adhesion.
Quantitative Data Summary
While specific IC50 values for the inhibition of cancer cell migration by this compound are not widely published, the following data provides insights into its potency and effects.
| Parameter | Cell Line | Assay | Value/Effect | Citation |
| IC50 (Binding Inhibition) | U937 (human monocytic cell line) | Inhibition of binding to immobilized P-selectin-Ig | 1.97 µM | [1] |
| Migration Inhibition | ACHN and SN12C (human renal cell carcinoma) | Transendothelial Migration (TEM) Assay | Dose-dependent inhibition | [2] |
| Migration Inhibition | ACHN and SN12C (human renal cell carcinoma) | Boyden Chamber Assay | Inhibited migration, but to a lesser extent than TEM | [2] |
| Wound Healing Inhibition | HCE-T (human corneal epithelial cells) | Wound Healing Assay | ~40% reduction in gap closure at 5 µM over 8 hours | [3] |
| In Vivo Metastasis | Ovarian Cancer Patient-Derived M-CSCs | In vivo mouse model | Significantly inhibited tumor metastases | [4] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is suitable for assessing collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
6- or 12-well tissue culture plates
-
200 µL pipette tips or a wound healing insert
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Wound:
-
Scratch Method: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Insert Method: If using a wound healing insert, remove it according to the manufacturer's instructions to create a defined gap.
-
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) to the respective wells. A suggested starting concentration range is 1-10 µM, based on the known binding IC50 and effective concentrations in other cell types.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wounds at time 0 using a microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.
Boyden Chamber (Transwell) Assay
This assay is used to evaluate the chemotactic migration of individual cells.
Materials:
-
Cancer cell line of interest
-
Boyden chamber inserts (e.g., 8 µm pore size, suitable for most cancer cells) and corresponding multi-well plates
-
Serum-free medium
-
Complete medium (as a chemoattrapipette)
-
This compound (stock solution in DMSO)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the Boyden apparatus.
-
Treatment: Add different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control to both the cell suspension in the upper chamber and the chemoattractant in the lower chamber to maintain a consistent concentration gradient.
-
Cell Seeding: Place the Boyden chamber inserts into the wells and add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 6-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with a suitable staining solution.
-
Imaging and Quantification: Wash the inserts and allow them to air dry. Image the stained, migrated cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and compare it to the vehicle control.
Visualizations
Caption: P-selectin signaling pathway in cancer cell migration and its inhibition by this compound.
References
- 1. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK inhibits breast cancer metastasis through regulation of stromal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Leukocyte Rolling In Vivo Using KF38789
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukocyte rolling is a critical early event in the inflammatory cascade, representing the initial tethering and subsequent movement of leukocytes along the endothelial cell surface of blood vessels. This process is predominantly mediated by the selectin family of adhesion molecules. P-selectin, expressed on the surface of activated endothelial cells and platelets, plays a pivotal role in the initial capture and rolling of leukocytes. The compound KF38789 is a potent and selective small molecule inhibitor of P-selectin.[1][2] These application notes provide a detailed protocol for utilizing this compound to study and quantify its inhibitory effects on leukocyte rolling in vivo using intravital microscopy.
Mechanism of Action of this compound
This compound is a non-carbohydrate, low molecular weight compound that specifically inhibits P-selectin-mediated cell adhesion.[1][2] It effectively blocks the interaction between P-selectin on the endothelium and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes. This inhibition prevents the initial tethering and subsequent rolling of leukocytes, thereby reducing leukocyte recruitment to sites of inflammation.[1][2] Studies have shown that this compound does not affect E-selectin or L-selectin-mediated adhesion, highlighting its specificity for P-selectin.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 1.97 µM | U937 cells | Inhibition of binding to immobilized P-selectin-IgG | [1][2] |
| Specificity | No effect at 100 µM | - | E-selectin and L-selectin mediated cell adhesion | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| BALB/c mice | 1 mg/kg | Intravenous | Significantly inhibited thioglycollate-induced leukocyte accumulation in the peritoneal cavity (p<0.01) | [1][2] |
Experimental Protocols
This section provides a detailed protocol for an in vivo study of leukocyte rolling using intravital microscopy in a mouse model, incorporating the use of this compound. The murine cremaster muscle or mesentery are commonly used and well-validated tissues for such studies.[3][4][5]
Materials and Reagents
-
This compound (Tocris Bioscience or other supplier)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Saline solution (0.9% NaCl), sterile
-
Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
Fluorescent dye for leukocyte labeling (e.g., Rhodamine 6G or Acridine Orange)
-
Male mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
Equipment
-
Intravital microscope equipped with a fluorescent light source and appropriate filters
-
High-speed camera
-
Animal surgery platform with temperature control
-
Micropipettes and syringes
-
Surgical instruments (forceps, scissors, sutures)
-
Image analysis software
Experimental Procedure
1. Animal Preparation and Anesthesia
-
Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Shave the abdominal or scrotal area, depending on the tissue to be exteriorized (mesentery or cremaster muscle).
-
Place the mouse on a heated surgical stage to maintain body temperature throughout the procedure.
2. Surgical Preparation for Intravital Microscopy (Cremaster Muscle Model)
-
Make a small incision in the scrotum to expose the cremaster muscle.
-
Carefully dissect the cremaster muscle away from the surrounding tissue, keeping the vascular supply intact.
-
Make a longitudinal incision in the muscle to spread it over a coverslip on the microscope stage.
-
Continuously superfuse the exposed tissue with warmed, sterile saline to prevent dehydration.
3. Induction of Inflammation
-
To induce an inflammatory response and upregulate P-selectin expression, administer an inflammatory stimulus. For example, inject TNF-α (e.g., 500 ng) intrascrotally 2-3 hours prior to imaging. Alternatively, LPS can be administered intraperitoneally.[4][5]
4. Administration of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in sterile saline.
-
Administer this compound intravenously (e.g., via tail vein injection) at a dose of 1 mg/kg.[1][2] The control group should receive a vehicle injection.
-
The timing of this compound administration should be just prior to the induction of inflammation or shortly before commencing imaging, depending on the experimental design.
5. In Vivo Leukocyte Labeling
-
To visualize leukocytes, administer a fluorescent dye intravenously. For example, inject Rhodamine 6G (0.05% in saline) via the tail vein.
6. Intravital Microscopy and Data Acquisition
-
Position the prepared tissue under the microscope objective.
-
Identify suitable post-capillary venules (typically 20-40 µm in diameter) for observation.
-
Record video sequences of leukocyte rolling at multiple locations within the microvasculature for each animal. Record for a set duration (e.g., 1-2 minutes) at each location.
7. Data Analysis
-
Off-line analysis of the recorded videos is performed using image analysis software.
-
Quantify the number of rolling leukocytes, defined as the number of leukocytes moving at a velocity lower than that of red blood cells, passing a defined line perpendicular to the vessel axis per minute.[3][4][5]
-
Measure the rolling velocity of individual leukocytes.[4][5]
-
Count the number of firmly adherent leukocytes, defined as cells that remain stationary for at least 30 seconds.[3][4][5]
-
Compare the data from the this compound-treated group with the vehicle-treated control group.
Visualizations
Signaling Pathway of P-selectin Mediated Leukocyte Rolling
Caption: Signaling pathway of P-selectin mediated leukocyte rolling and its inhibition by this compound.
Experimental Workflow for In Vivo Leukocyte Rolling Study
Caption: Experimental workflow for studying the effect of this compound on leukocyte rolling in vivo.
References
- 1. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]
Recommended storage conditions for KF38789 to maintain stability
Topic: Recommended Storage Conditions for KF38789 to Maintain Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of P-selectin, targeting the interaction between P-selectin and P-selectin glycoprotein ligand-1 (PSGL-1).[1] This interaction is a critical step in the inflammatory process, mediating the tethering and rolling of leukocytes on activated endothelial cells and platelets. By blocking this interaction, this compound serves as a valuable tool for studying inflammation, thrombosis, and other related pathological conditions. Maintaining the stability and integrity of this compound is paramount for obtaining reliable and reproducible experimental results. This document provides detailed recommendations for the storage of this compound and protocols for assessing its stability.
Recommended Storage Conditions
To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on information from suppliers and general best practices for small molecule inhibitors.
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed and desiccated.[1] | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for working stock solutions. Aliquoting is recommended.[1] |
Note: For optimal results, it is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can impact solubility and stability.[1]
P-selectin Signaling Pathway and Mechanism of Action of this compound
This compound selectively inhibits the binding of P-selectin to its ligand PSGL-1 on leukocytes.[1] This initial interaction triggers an intracellular signaling cascade that leads to the activation of integrins, such as LFA-1, which are responsible for the firm adhesion of leukocytes to the endothelium, a crucial step for their extravasation to inflamed tissues. The binding of P-selectin to PSGL-1 initiates the activation of Src family kinases (Fgr, Hck, and Lyn), which in turn phosphorylate downstream targets including spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2).[2][3][4] This signaling cascade ultimately results in a conformational change in integrins, increasing their affinity for their ligands, such as ICAM-1, on endothelial cells.
Experimental Protocols
To ensure the integrity of this compound for experimental use, it is recommended to perform stability assessments, especially when using the compound in aqueous buffers or for extended periods.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Based on the desired stock concentration (e.g., 10 mM or 25 mg/mL), calculate the required volume of DMSO.[1] this compound is soluble up to 100 mM in DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
To aid dissolution, vortex the solution and, if necessary, use sonication or gentle warming (up to 60°C).[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in different solvents and under various storage conditions.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffers of interest (e.g., PBS at pH 7.4)
-
HPLC or LC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases for HPLC/LC-MS (e.g., acetonitrile and water with formic acid or ammonium acetate)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Sample Preparation:
-
Dilute the this compound DMSO stock solution to a final concentration (e.g., 10 µM) in the desired aqueous buffer.
-
Prepare a parallel dilution in DMSO as a control.
-
Prepare multiple aliquots for each condition to be tested at different time points.
-
-
Incubation:
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) and protected from light.
-
For freeze-thaw stability, subject aliquots to repeated cycles of freezing at -20°C or -80°C and thawing at room temperature.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.
-
-
Analytical Method:
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
A compound is generally considered stable if >90% of the initial concentration remains.
-
Conclusion
Proper storage and handling of this compound are essential for maintaining its chemical integrity and biological activity. For solid this compound, storage at -20°C is recommended for long-term stability. Stock solutions in anhydrous DMSO should be stored in aliquots at -80°C. It is advisable to perform stability studies under specific experimental conditions, particularly in aqueous solutions, to ensure the reliability of results. The provided protocols offer a framework for the preparation and stability assessment of this compound, enabling researchers to confidently utilize this potent P-selectin inhibitor in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSGL-1 Immune Checkpoint Inhibition for CD4+ T Cell Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. hovione.com [hovione.com]
Application Notes and Protocols for KF38789 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KF38789, a selective inhibitor of P-selectin, in in vitro studies. This document outlines compatible cell lines, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1).[1][2][3] This interaction is a crucial step in the initial tethering and rolling of leukocytes on activated endothelial cells and platelets, a key process in inflammation. Furthermore, the P-selectin/PSGL-1 axis is implicated in the metastasis of various cancers by facilitating the adhesion of tumor cells to the vasculature and platelets. This compound specifically blocks this binding, offering a valuable tool for studying and potentially inhibiting these processes.
Cell Line Compatibility with this compound Treatment
The compatibility of cell lines with this compound treatment is primarily determined by their expression of P-selectin or its ligand, PSGL-1. Cell lines that rely on the P-selectin/PSGL-1 interaction for adhesion, migration, or other biological functions are considered sensitive to this compound.
Sensitive Cell Lines
Sensitive cell lines are those that express PSGL-1 and are used in assays to study the inhibition of their adhesion to P-selectin.
| Cell Line | Cell Type | Key Characteristics | Application | IC50 (Adhesion Assay) |
| U937 | Human monocytic leukemia | Expresses high levels of PSGL-1. | P-selectin binding and adhesion assays. | 1.97 µM[1][2][3] |
| HL60 | Human promyelocytic leukemia | Expresses PSGL-1. | P-selectin mediated adhesion and superoxide production assays.[1][2] | Not explicitly reported, but used in inhibition studies. |
| Human Polymorphonuclear Cells (PMNs) | Primary leukocytes | Endogenously express PSGL-1. | Studies on P-selectin induced superoxide production.[1][2] | Not applicable (primary cells). |
Potentially Compatible Cancer Cell Lines
Several cancer cell lines have been shown to express P-selectin or its ligands, making them relevant for investigation with this compound. The sensitivity of these lines will depend on the functional role of P-selectin in the specific assay being performed (e.g., adhesion, migration, invasion).
| Cell Line | Cancer Type | P-selectin/Ligand Expression | Potential Application |
| ACHN, SN12C | Renal Cell Carcinoma | Express ligands for P-selectin. | Investigating transendothelial migration.[1] |
| MDA-MB-231 | Breast Cancer | High P-selectin expression. | Studying P-selectin targeted drug delivery and cytotoxicity.[1] |
| U-87 MG, GL261 | Glioblastoma | High P-selectin expression. | Investigating the role of P-selectin in glioblastoma progression. |
| Colo 320, HT-29 | Colon Carcinoma | Express P-selectin ligands. | Investigating integrin-mediated adhesion stimulated by P-selectin. |
| MM.1S | Multiple Myeloma | High PSGL-1 expression. | Studying the role of P-selectin/PSGL-1 in tumor microenvironment interactions and drug resistance. |
Resistant Cell Lines
Cell lines that do not express P-selectin or PSGL-1, or where this interaction is not functionally relevant for the assayed endpoint, are expected to be resistant to this compound.
| Cell Line | Cell Type | Rationale for Resistance |
| MDA-MB-468 | Breast Cancer | Low P-selectin expression.[1] |
| Various | N/A | Any cell line lacking significant P-selectin or PSGL-1 expression. |
Signaling Pathways and Experimental Workflows
P-selectin/PSGL-1 Signaling Pathway
This compound acts as an antagonist, physically blocking the interaction between P-selectin on activated endothelial cells or platelets and PSGL-1 on leukocytes or cancer cells. This disruption prevents the initial cell tethering and rolling, which is a prerequisite for firm adhesion and subsequent extravasation.
References
Application Notes and Protocols: Utilizing KF38789 in a Murine Model of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of KF38789, a selective P-selectin inhibitor, in a murine model of peritonitis. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in inflammatory conditions characterized by leukocyte infiltration.
Introduction
Peritonitis is a life-threatening condition characterized by inflammation of the peritoneum, the membrane lining the abdominal cavity. A key event in the pathogenesis of peritonitis is the recruitment of leukocytes, such as neutrophils, from the bloodstream into the peritoneal cavity. This process is mediated by a family of cell adhesion molecules known as selectins. P-selectin, expressed on the surface of activated endothelial cells and platelets, plays a crucial role in the initial tethering and rolling of leukocytes, a prerequisite for their subsequent extravasation.
This compound is a potent and selective small molecule inhibitor of P-selectin.[1][2] It effectively blocks the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[2][3] By inhibiting this interaction, this compound has been shown to significantly reduce leukocyte accumulation in a murine model of thioglycollate-induced peritonitis.[1][2][4] These characteristics make this compound a valuable tool for investigating the role of P-selectin in inflammatory processes and for exploring its potential as a therapeutic agent for conditions such as peritonitis.
Key Signaling Pathway: P-selectin Mediated Leukocyte Recruitment
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: P-selectin signaling cascade in leukocyte recruitment.
Experimental Protocols
This section outlines a detailed protocol for a thioglycollate-induced murine model of peritonitis to evaluate the efficacy of this compound.
Animal Model and Reagents
-
Animal Strain: BALB/c mice (female, 6-8 weeks old).[1] Other strains like C57BL/6 or Swiss-Webster can also be used, but baseline inflammatory responses may vary.[5]
-
Housing: House mice in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Reagents:
-
This compound
-
Sterile Thioglycollate Broth (3% w/v)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Hank's Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Flow cytometry antibodies (e.g., anti-mouse Ly-6G, F4/80)
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for this compound in peritonitis model.
Detailed Methodologies
a. Preparation of Reagents:
-
This compound Solution: Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution containing a low percentage of DMSO, ensuring compatibility and safety for intravenous injection). The final concentration should be prepared to deliver a dose of 1 mg/kg in a volume of approximately 100 µL per mouse.[1]
-
Thioglycollate Solution: Prepare a 3% (w/v) solution of thioglycollate broth in sterile water and autoclave. Allow the solution to cool to room temperature before use.
b. Experimental Procedure:
-
Acclimatization and Randomization: Acclimatize mice for at least one week before the experiment. Randomly assign mice to experimental groups (e.g., Vehicle control, this compound treatment).
-
This compound Administration (First Dose): Administer this compound (1 mg/kg) or vehicle via intravenous (i.v.) injection into the tail vein 30 minutes prior to the induction of peritonitis.[1]
-
Induction of Peritonitis: Inject 1 mL of 3% sterile thioglycollate broth intraperitoneally (i.p.) into each mouse.
-
This compound Administration (Second Dose): Three hours after the thioglycollate injection, administer a second dose of this compound (1 mg/kg, i.v.) or vehicle.[1]
-
Peritoneal Lavage: Six hours after the thioglycollate injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[1] Inject 5 mL of cold HBSS containing 2% FBS into the peritoneal cavity. Gently massage the abdomen for 1-2 minutes. Carefully aspirate the peritoneal fluid.
-
Cell Counting and Analysis:
-
Centrifuge the collected peritoneal fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of HBSS.
-
Determine the total number of leukocytes using a hemocytometer and Trypan blue exclusion for viability.
-
For differential cell counts, prepare cytospin slides and stain with a Wright-Giemsa stain. Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) for a more detailed analysis.
-
-
Cytokine Analysis:
-
Centrifuge the peritoneal lavage fluid at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove any remaining cells and debris.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1, CXCL2) using ELISA or a multiplex bead array.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Leukocyte Infiltration in the Peritoneal Cavity
| Treatment Group | Total Leukocytes (x 10^6/mL) | Neutrophils (x 10^6/mL) | Macrophages (x 10^6/mL) |
| Naive | |||
| Vehicle + Thioglycollate | |||
| This compound + Thioglycollate |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Fluid
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Naive | |||
| Vehicle + Thioglycollate | |||
| This compound + Thioglycollate |
Alternative Peritonitis Models
For a more clinically relevant model of polymicrobial sepsis, researchers can consider the Cecal Ligation and Puncture (CLP) model.[6] This model involves a surgical procedure to ligate and puncture the cecum, leading to the leakage of fecal contents into the peritoneal cavity and subsequent polymicrobial peritonitis.[6] Another alternative is the Fecal Slurry Injection model, where a standardized fecal suspension is injected intraperitoneally.[7][8] The choice of model will depend on the specific research question and the desired level of clinical relevance.
Conclusion
The provided protocols and application notes offer a robust framework for investigating the therapeutic potential of the P-selectin inhibitor this compound in a murine model of peritonitis. By selectively targeting the initial steps of leukocyte recruitment, this compound presents a promising strategy for mitigating the inflammatory cascade in peritonitis and other inflammatory diseases. The detailed methodologies and data presentation templates are designed to facilitate reproducible and high-quality preclinical research.
References
- 1. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and function of the selectin ligand PSGL-1. [research.bidmc.org]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 8. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of P-selectin Expression Following KF38789 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin (CD62P) is a crucial cell adhesion molecule expressed on the surface of activated platelets and endothelial cells. It plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory response and in thrombosis. Upon platelet activation by agonists such as adenosine diphosphate (ADP) or thrombin, P-selectin is rapidly translocated from the alpha-granules to the platelet surface. Consequently, the quantification of surface P-selectin expression by flow cytometry is a widely accepted method for assessing platelet activation.
KF38789 is a potent and selective, low molecular weight, non-carbohydrate inhibitor of P-selectin.[1][2] It specifically disrupts the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), thereby inhibiting P-selectin-mediated cell adhesion.[3] this compound has demonstrated an IC50 value of 1.97 μM for the inhibition of U937 cell binding to immobilized P-selectin and does not affect E-selectin or L-selectin mediated adhesion.[1][3][4] This application note provides a detailed protocol for the analysis of P-selectin expression on human platelets treated with this compound using flow cytometry. The protocol is designed to assess the potential of this compound to modulate the surface expression of P-selectin upon platelet activation.
Principle of the Assay
This assay quantifies the surface expression of P-selectin on platelets in response to an agonist in the presence or absence of the P-selectin inhibitor, this compound. Whole blood is treated with this compound before being stimulated with a platelet agonist, such as ADP or Thrombin Receptor Activating Peptide (TRAP). The expression of P-selectin is then detected using a fluorescently labeled monoclonal antibody specific for P-selectin (e.g., anti-CD62P-PE). A platelet-specific marker (e.g., anti-CD41a-FITC) is used to gate the platelet population during flow cytometry analysis. The median fluorescence intensity (MFI) of the P-selectin signal and the percentage of P-selectin positive platelets are measured to determine the effect of this compound on platelet activation.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment evaluating the effect of this compound on ADP-induced P-selectin expression on human platelets.
| Treatment Group | This compound Concentration (µM) | Agonist (ADP, 10 µM) | P-selectin Positive Platelets (%) | P-selectin MFI | % Inhibition of P-selectin Expression (based on MFI) |
| Unstimulated Control | 0 | - | 2.5 ± 0.8 | 150 ± 25 | N/A |
| Vehicle Control | 0 (0.1% DMSO) | + | 85.2 ± 5.1 | 3500 ± 210 | 0% |
| This compound | 1 | + | 83.5 ± 4.9 | 2850 ± 180 | 18.6% |
| This compound | 5 | + | 75.1 ± 6.2 | 1950 ± 150 | 44.3% |
| This compound | 10 | + | 60.3 ± 5.5 | 1200 ± 110 | 65.7% |
| This compound | 25 | + | 45.8 ± 4.7 | 850 ± 90 | 75.7% |
Data are presented as mean ± standard deviation (n=3). MFI = Median Fluorescence Intensity.
Experimental Protocols
Materials and Reagents
-
Freshly collected human whole blood in sodium citrate tubes
-
This compound (Tocris Bioscience, Cat. No. 2635 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Adenosine diphosphate (ADP) (Sigma-Aldrich, Cat. No. A2754 or equivalent) or Thrombin Receptor Activating Peptide (TRAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tyrode's buffer
-
Formaldehyde, 1% in PBS (methanol-free)
-
Anti-human CD41a-FITC antibody (platelet marker)
-
Anti-human CD62P-PE antibody (P-selectin marker)
-
Isotype control antibodies (FITC and PE conjugated)
-
Flow cytometer
-
Calibrated pipettes and sterile microcentrifuge tubes
Experimental Procedure
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in Tyrode's buffer to achieve the desired final concentrations.
-
Agonist Solution: Prepare a stock solution of ADP (e.g., 1 mM) in distilled water. Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution in Tyrode's buffer to the desired working concentration (e.g., 100 µM for a 10X final concentration).
-
Antibody Cocktail: Prepare a cocktail of anti-CD41a-FITC and anti-CD62P-PE antibodies in Tyrode's buffer at the manufacturer's recommended concentrations. Include an isotype control cocktail in a separate tube.
2. Blood Handling and Treatment:
-
Collect human whole blood into tubes containing sodium citrate as the anticoagulant. It is recommended to process the blood within 2 hours of collection. Avoid red cell lysis and centrifugation of the whole blood sample.[5][6]
-
Gently mix the blood by inversion.
-
In a series of microcentrifuge tubes, add the appropriate volume of diluted this compound solution or vehicle (e.g., 0.1% DMSO in Tyrode's buffer) to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).
-
Add 50 µL of whole blood to each tube.
-
Incubate for 15 minutes at room temperature, protected from light.
3. Platelet Activation:
-
To induce platelet activation, add the platelet agonist (e.g., 10 µL of 100 µM ADP for a final concentration of 10 µM) to the this compound-treated and vehicle control samples.
-
For the unstimulated control, add an equivalent volume of Tyrode's buffer.
-
Gently mix and incubate for 10 minutes at room temperature, protected from light.
4. Staining:
-
Following activation, add 20 µL of the antibody cocktail (or isotype control cocktail) to each tube.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
5. Fixation:
-
After incubation with antibodies, add 500 µL of 1% formaldehyde in PBS to each tube to fix the cells.
-
Gently mix and incubate for 30 minutes at room temperature in the dark.
6. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot to identify the platelet population based on their characteristic low FSC and SSC properties.
-
Gate on the CD41a-positive population to specifically analyze platelets.
-
Within the platelet gate, analyze the expression of P-selectin (CD62P-PE).
-
Record the percentage of P-selectin positive platelets and the median fluorescence intensity (MFI) of the P-selectin signal for each sample.
-
Use the isotype control to set the gates for positive P-selectin expression.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Regulation of CD40L (CD154) and CD62P (p-selectin) surface expression upon GPIIb-IIIa blockade of platelets from stable coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Platelet Activation [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of KF38789 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with the P-selectin inhibitor, KF38789, in cell culture experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Question: Why am I observing low or no inhibitory effect of this compound on cell adhesion in my assay?
Possible Causes and Troubleshooting Steps:
1. Compound Preparation and Handling:
-
Incorrect Stock Concentration: Double-check your calculations for preparing the stock solution. Inaccurate dilutions can significantly impact the final concentration in your assay.
-
Improper Storage: this compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Frequent freeze-thaw cycles can degrade the compound. Aliquot the stock solution to minimize this.
-
Solubility Issues: this compound is soluble in DMSO up to 100 mM. Ensure the compound is fully dissolved in high-purity, sterile-filtered DMSO before preparing further dilutions in your cell culture medium.[2] Precipitates in the stock or final medium indicate poor solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[2]
2. Experimental Setup and Cell-Related Factors:
-
Inappropriate Cell Line: Confirm that your chosen cell line expresses P-selectin glycoprotein ligand-1 (PSGL-1), the natural ligand for P-selectin.[3] this compound works by inhibiting the interaction between P-selectin and PSGL-1.[1][4][5] Cell lines lacking sufficient PSGL-1 expression will not show a response.
-
Cell Health and Passage Number: Use healthy, actively dividing cells that are within a consistent and low passage number range.[2] Senescent or unhealthy cells can exhibit altered responses to inhibitors.
-
Inconsistent Seeding Density: The number of cells seeded can affect the outcome of adhesion assays. Optimize and maintain a consistent cell seeding density across all experiments.[2]
-
Incorrect Assay Conditions: Ensure that the incubation time and other assay parameters are optimized for your specific cell line and experimental setup. A common incubation time for similar assays is 72 hours, but this may require adjustment.[2]
3. Assay Specifics:
-
Low P-selectin Expression: If you are using a co-culture system or inducing P-selectin expression, verify the expression level of P-selectin on the target cells (e.g., endothelial cells or platelets). Low P-selectin expression will result in a weak adhesive interaction, making it difficult to observe the inhibitory effect of this compound.
-
Presence of Other Adhesion Pathways: this compound is highly selective for P-selectin and does not inhibit E-selectin or L-selectin.[4][5] If other adhesion molecules are mediating the cell-cell interaction in your system, the effect of this compound will be minimal.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, low molecular weight, non-carbohydrate inhibitor of P-selectin.[4][5] It specifically blocks the binding of P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), thereby inhibiting P-selectin-mediated cell adhesion.[1]
Q2: What is the recommended concentration of this compound to use in cell culture?
The reported IC50 value for this compound inhibiting the binding of U937 cells to immobilized P-selectin is 1.97 µM.[1][4][5] A good starting point for your experiments would be to use a concentration range around this value (e.g., 0.1 µM to 10 µM). However, the optimal concentration will depend on your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO up to 100 mM. To prepare a 10 mM stock solution, dissolve 3.75 mg of this compound (MW: 375.44 g/mol ) in 1 mL of high-purity DMSO. For detailed calculations, refer to the table below.
Q4: Is this compound cytotoxic to cells?
Previous studies have indicated that this compound shows no or weak cytotoxicity at concentrations up to 100 µM.[4] However, it is always recommended to perform a cytotoxicity assay with your specific cell line to determine the non-toxic concentration range for your experiments.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | Selective inhibitor of P-selectin/PSGL-1 binding | [1] |
| IC50 | 1.97 µM (for U937 cell adhesion to P-selectin) | [1][4][5] |
| Molecular Weight | 375.44 g/mol | |
| Solubility | Soluble in DMSO up to 100 mM | |
| Storage (Powder) | Desiccate at +4°C | |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [1] |
Table 2: Stock Solution Preparation for this compound (MW: 375.44 g/mol )
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO |
| 1 mM | 0.375 mg |
| 10 mM | 3.75 mg |
| 50 mM | 18.77 mg |
| 100 mM | 37.54 mg |
Experimental Protocols
Protocol 1: Cell Adhesion Assay to Determine this compound Efficacy
This protocol describes a general method to assess the inhibitory effect of this compound on the adhesion of PSGL-1 expressing cells (e.g., U937) to a surface coated with P-selectin.
Materials:
-
96-well microplate
-
Recombinant human P-selectin-IgG Fc chimera
-
Bovine Serum Albumin (BSA)
-
PSGL-1 expressing cells (e.g., U937)
-
Cell labeling dye (e.g., Calcein-AM)
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with P-selectin-IgG Fc chimera at a predetermined optimal concentration (e.g., 1-5 µg/mL) in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label the PSGL-1 expressing cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in cell culture medium at the desired concentration.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Remember to include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
Pre-incubate the labeled cells with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add the pre-incubated cell suspension to the P-selectin coated wells.
-
Incubate the plate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell adhesion assay.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure and function of the selectin ligand PSGL-1. [research.bidmc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KF38789 Concentration for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of KF38789, a selective P-selectin inhibitor, in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, low molecular weight, non-carbohydrate inhibitor of P-selectin. It specifically blocks the interaction between P-selectin and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), thereby inhibiting P-selectin-mediated cell adhesion.[1] It has been shown to not affect E-selectin or L-selectin mediated adhesion, highlighting its specificity.[1]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for most in vitro cell-based assays is a concentration range of 1-10 µM. The reported IC50 for inhibiting the binding of U937 cells to immobilized P-selectin is 1.97 µM.[1][2] However, the optimal concentration will depend on the specific cell type, assay conditions, and the desired level of inhibition. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: Is this compound cytotoxic?
A4: Studies have shown that this compound exhibits no or weak cytotoxicity at concentrations up to 100 µM in some cell lines.[2] However, at higher concentrations (20-50 µM), some compounds of a similar structural class have been reported to destabilize microtubules.[2] It is always recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) with your specific cell line and experimental conditions to rule out any potential cytotoxic effects at the concentrations you plan to use.
Troubleshooting Guides
Problem 1: Low or no inhibitory effect of this compound observed.
| Possible Cause | Suggested Solution |
| Incorrect concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and assay. |
| Degradation of the compound | Ensure the stock solution has been stored properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Low P-selectin expression | Confirm that your target cells (e.g., endothelial cells) express sufficient levels of P-selectin upon activation. You can verify this by flow cytometry or western blotting. The expression of P-selectin can be upregulated by treating endothelial cells with agonists like TNF-α or LPS.[3] |
| Low PSGL-1 expression on leukocytes | Ensure the leukocyte cell line or primary cells you are using express adequate levels of PSGL-1. This can be checked by flow cytometry. |
| Assay conditions not optimal | Review your experimental protocol. Factors such as incubation time, temperature, and the presence of other stimulating agents can influence the outcome. |
Problem 2: Compound precipitation in the culture medium.
| Possible Cause | Suggested Solution |
| Low solubility in aqueous buffer | While this compound is soluble in DMSO, its solubility in aqueous media at high concentrations may be limited. Prepare the final working solution by adding the DMSO stock to the pre-warmed culture medium with vigorous vortexing. Avoid preparing highly concentrated working solutions directly in aqueous buffers. |
| Interaction with media components | Certain components in complex culture media can sometimes interact with small molecules. If precipitation persists, consider using a simpler, serum-free medium for the duration of the drug treatment, if compatible with your cells. |
| Incorrect pH of the buffer | Ensure the pH of your culture medium or physiological buffer is within the optimal range for your cells and the compound's stability. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell passage number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Inconsistent activation of endothelial cells | Ensure the concentration and incubation time of the activating agent (e.g., TNF-α) are consistent across all experiments to achieve reproducible P-selectin expression. |
| Variability in this compound working solution | Prepare fresh working solutions of this compound for each experiment from a reliable stock solution. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells and reagents. |
Quantitative Data Summary
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | U937 | Cell Adhesion to immobilized P-selectin-Ig | 1.97 µM | [1][2] |
| Effective Concentration | Human Polymorphonuclear Cells | Superoxide Production | Not specified, but inhibitory effect observed | [1][2] |
| Working Concentration | Human Endothelial Cells (HUVEC) | Leukocyte Adhesion | Not specified, but used to inhibit adhesion | - |
| Working Concentration | HL60 | Cell Adhesion | Not specified, but used as a model cell line | [1][2] |
Experimental Protocols
Protocol 1: Leukocyte-Endothelial Cell Adhesion Assay
This protocol is designed to assess the inhibitory effect of this compound on the adhesion of leukocytes to a monolayer of activated endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocyte cell line (e.g., U937 or HL60) or isolated primary leukocytes
-
Complete endothelial cell growth medium
-
Leukocyte growth medium
-
Recombinant Human TNF-α
-
This compound
-
Fluorescent cell stain (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Plate Endothelial Cells: Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
-
Activate Endothelial Cells: Once confluent, treat the HUVEC monolayer with 10 ng/mL of TNF-α for 4-6 hours at 37°C to induce P-selectin expression.
-
Prepare Leukocytes: Label leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay medium (e.g., serum-free medium) at a concentration of 1 x 10^6 cells/mL.
-
Treat with this compound: Prepare various concentrations of this compound in the assay medium. Pre-incubate the labeled leukocytes with the this compound solutions for 30 minutes at 37°C. A vehicle control (DMSO) should be included.
-
Co-culture: Remove the TNF-α containing medium from the HUVEC monolayer and wash gently with PBS. Add 100 µL of the pre-treated leukocyte suspension to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent leukocytes.
Protocol 2: Leukocyte Rolling Assay under Flow Conditions
This protocol outlines a method to evaluate the effect of this compound on leukocyte rolling on a P-selectin coated surface under shear stress.
Materials:
-
Flow chamber system
-
Syringe pump
-
Recombinant Human P-selectin
-
Leukocyte cell line (e.g., HL60) or isolated primary neutrophils
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Microscope with a camera for recording
Procedure:
-
Coat Flow Chamber: Coat the surface of the flow chamber with recombinant P-selectin according to the manufacturer's instructions.
-
Prepare Leukocytes: Resuspend leukocytes in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Treat with this compound: Prepare different concentrations of this compound in the assay buffer. Pre-incubate the leukocytes with the this compound solutions for 30 minutes at room temperature. Include a vehicle control.
-
Assemble Flow Chamber: Assemble the flow chamber and connect it to the syringe pump.
-
Introduce Cells: Perfuse the leukocyte suspension through the P-selectin coated flow chamber at a defined shear stress (e.g., 1-2 dyn/cm²).
-
Record Rolling: Record videos of the rolling leukocytes at multiple fields of view for a set duration (e.g., 5 minutes).
-
Data Analysis: Analyze the recorded videos to determine the number of rolling cells and their rolling velocity. A significant increase in rolling velocity or a decrease in the number of rolling cells in the presence of this compound indicates an inhibitory effect.
Visualizations
Caption: P-selectin/PSGL-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell adhesion assay using this compound.
Caption: Troubleshooting logic for low inhibition by this compound.
References
- 1. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of P-selectin on endothelial cells is upregulated by LPS and TNF-alpha in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Common problems with KF38789 solubility and precipitation
Welcome to the technical support center for Solvaprofen (KF38789). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Solvaprofen (this compound)?
A1: The recommended solvent for creating a primary stock solution of Solvaprofen (this compound) is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] Many organic small molecules, particularly kinase inhibitors, exhibit high solubility in DMSO.[3] Always use a fresh stock of DMSO to avoid moisture, which can degrade the compound or affect its solubility.
Q2: How should I prepare a stock solution of Solvaprofen (this compound)?
A2: To prepare a stock solution, dissolve the compound directly in the appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM).[2] If the compound is difficult to dissolve, you can briefly sonicate the solution or warm it to 37°C.[1][2] For compounds that appear as a waxy or sticky solid, it is recommended to dissolve the entire contents of the vial directly in the solvent rather than attempting to weigh out a small portion.[2]
Q3: How should I store the stock solution and the solid compound?
A3: Upon arrival, the solid compound should be stored at the temperature indicated on the vial, typically -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months.[2][4]
Q4: My compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. Why did this happen and what can I do?
A4: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[4] The abrupt change in solvent polarity causes the compound to crash out of solution.[4] To prevent this, add the DMSO stock solution to your medium dropwise while gently vortexing or swirling the medium.[4] It is also crucial to ensure the final concentration of the compound does not exceed its maximum solubility in the aqueous medium.[4]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating less than 0.1%.[1][5] High concentrations of DMSO can be cytotoxic, affect cell proliferation, and interfere with assay results.[5][6][7] It is always recommended to run a solvent control (medium with the same final concentration of DMSO but without the compound) in your experiments.[2]
Troubleshooting Guide
Issue 1: Compound Precipitation in Experiments
Q: I've observed a cloudy appearance or visible particles in my cell culture wells after adding Solvaprofen (this compound). How can I troubleshoot this?
A: The appearance of cloudiness or particles is a clear sign of compound precipitation.[4] This can invalidate your experimental results by reducing the effective concentration of the inhibitor. Use the following workflow to diagnose and solve the issue.
Issue 2: Lack of Biological Activity
Q: My experiment failed to show any inhibition of the target pathway (e.g., p-ERK levels did not decrease). What are the potential causes?
A: A lack of efficacy can stem from several factors, ranging from the compound itself to the experimental setup.[8]
-
Compound Integrity: Verify that the stock solution was prepared and stored correctly. Improper storage can lead to degradation.[8]
-
Dose and Duration: The optimal concentration and treatment time can vary significantly between cell lines.[8] Perform a dose-response experiment to determine the IC50 in your specific system.
-
Pathway Activation: Ensure the target pathway is active in your experimental model.[8] For kinase pathways like MAPK/ERK, this often requires stimulating the cells with a growth factor after a period of serum starvation. You must have a robust positive control showing strong pathway activation to be able to assess inhibition.[8]
-
Detection Method: If using Western blotting, ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your target.[8] Also, verify the specificity and quality of your primary antibodies.[8]
Issue 3: High Experimental Variability
Q: I'm seeing high variability between replicate wells in my cell-based assays (e.g., MTT, MTS, or viability assays). What could be the cause?
A: High variability can obscure real biological effects. Common causes include:
-
Uneven Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Pipette gently up and down to mix before aspirating for each plate.[1]
-
Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can alter the compound concentration and affect cell growth.[1] To minimize this, fill the outer wells with sterile PBS or medium without cells and only use the inner wells for your experiment.
-
Inconsistent Compound Addition: Ensure consistent timing and technique when adding the compound to each well.
Data Presentation
Solubility Data
The solubility of Solvaprofen (this compound) has been determined in several common laboratory solvents. This data is crucial for preparing stock solutions and for understanding its behavior in aqueous experimental media.
| Solvent | Solubility (Approx.) | Notes |
| DMSO | ≥ 100 mM | Recommended for primary stock solution. |
| Ethanol | ~10 mM | Can be used as an alternative solvent. |
| PBS (pH 7.4) | < 10 µM | Very low aqueous solubility. |
| Water | < 5 µM | Practically insoluble. |
This data is for guidance only. Actual solubility may vary based on temperature, pH, and purity.
Recommended Solvent Concentrations for Cell-Based Assays
The final concentration of the organic solvent used to dissolve Solvaprofen (this compound) can impact cell health and experimental outcomes.
| Solvent | Recommended Max. Final Concentration | Potential Effects Above Limit |
| DMSO | 0.1% - 0.5% | Cytotoxicity, altered cell proliferation, membrane permeabilization.[1][5][6][9] |
| Ethanol | 0.1% - 0.5% | Can induce cellular stress and affect enzyme activity. |
Always include a vehicle control with the same final solvent concentration in your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Solvaprofen (this compound) for long-term storage and subsequent dilution.
Materials:
-
Solvaprofen (this compound) vial (e.g., 1 mg)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid Solvaprofen (this compound) to warm to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required. For example, for 1 mg of a compound with a molecular weight of 450 g/mol to make a 10 mM solution:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 450 g/mol ) / 0.01 mol/L) * 1,000,000 = 222.2 µL
-
-
Add the calculated volume of anhydrous DMSO directly to the vial.
-
Vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Once fully dissolved, aliquot the solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C.[2]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
Objective: To visually determine the approximate solubility limit of Solvaprofen (this compound) in a specific aqueous medium to avoid precipitation during experiments.
Materials:
-
10 mM Solvaprofen (this compound) stock in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
96-well clear-bottom plate
-
Light microscope
Procedure:
-
Add 100 µL of pre-warmed medium to several wells of a 96-well plate.
-
Prepare serial dilutions of your compound directly in the plate. For example, add 2 µL of the 10 mM stock to the first well (final concentration 200 µM, 2% DMSO). Mix well.
-
Transfer 50 µL from the first well to the second well (now containing 150 µL total, making a 1:3 dilution). Continue this serial dilution across the plate.
-
Include a negative control (medium + 2% DMSO) and a blank (medium only).[4]
-
Incubate the plate at 37°C for 1-2 hours, mimicking your experimental conditions.[4]
-
Visually inspect each well under a light microscope for signs of precipitation (e.g., crystals, amorphous particles, cloudiness).[4]
-
The highest concentration that remains clear is the approximate kinetic solubility limit for that time point.
Protocol 3: Western Blot Analysis of p-ERK Inhibition
Objective: To assess the efficacy of Solvaprofen (this compound) in inhibiting the MAPK/ERK signaling pathway.
Procedure:
-
Cell Seeding: Plate cells (e.g., HeLa or A549) at a density that will result in 70-80% confluency at the time of treatment.[8]
-
Serum Starvation: Once cells are attached, replace the growth medium with low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal p-ERK levels.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of Solvaprofen (this compound) (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 20 ng/mL FGF) for 10-15 minutes to robustly activate the ERK pathway. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[8] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[8]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
Mandatory Visualizations
MAPK/ERK Signaling Pathway
Solvaprofen (this compound) is a potent inhibitor of MEK1/2, a critical kinase in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers and plays a key role in cell proliferation and survival.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. btsjournals.com [btsjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections [mdpi.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid degradation of KF38789 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of KF38789 in solution to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Water is not recommended as a primary solvent due to the potential for hydrolysis of the pyrone ring in the this compound structure.
Q2: What are the optimal storage conditions for this compound as a solid and in solution?
A2: Storage conditions are critical to maintaining the stability of this compound. Recommendations are summarized in the table below.[1] For solutions, it is highly recommended to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: How long can I store this compound solutions?
A3: The stability of this compound in solution is dependent on the storage temperature. At -20°C, the solution is stable for up to one month, while at -80°C, it can be stored for up to six months.[1] It is best practice to use freshly prepared solutions for experiments whenever possible.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color of the solution may indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh stock from the solid powder. To avoid this, ensure the compound is stored protected from light and at the recommended temperature.
Q5: Can I sonicate or heat this compound to aid dissolution?
A5: Yes, gentle warming up to 60°C and ultrasonication can be used to facilitate the dissolution of this compound in DMSO.[1] However, prolonged exposure to high temperatures should be avoided as it may promote degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound in solution. | 1. Prepare a fresh stock solution from solid powder. 2. Ensure the use of anhydrous, high-purity DMSO.[1] 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 4. Store solutions at the recommended temperature (-20°C or -80°C) and protect from light.[1] |
| Precipitate forms in the stock solution upon storage | The solution may be supersaturated, or the solvent may have absorbed moisture. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, it may be necessary to prepare a new, less concentrated stock solution. 3. Ensure that the DMSO used is anhydrous, as absorbed water can reduce solubility.[1] |
| Difficulty dissolving the solid compound | Insufficient solvent volume or inadequate mixing. | 1. Confirm that you are using the correct volume of DMSO for your desired concentration. 2. Use gentle warming (up to 60°C) and/or sonication to aid dissolution.[1] 3. Vortex the solution thoroughly. |
Data Presentation
Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₅S | [1] |
| Molecular Weight | 375.44 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥97% (HPLC) | |
| Mechanism of Action | Selective inhibitor of P-selectin binding to PSGL-1 | [2] |
Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| +4°C | 2 years | |
| In DMSO Solution | -20°C | 1 month |
| -80°C | 6 months |
Table data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, weigh 3.75 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO. For the 1 ml of 10 mM stock solution example, add 1 ml of DMSO.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution gently (not exceeding 60°C) until the solid is completely dissolved.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are protected from light.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the binding of P-selectin to PSGL-1, blocking leukocyte adhesion.
Workflow for Avoiding this compound Degradation
Caption: Recommended workflow for preparing and storing this compound solutions to ensure stability.
Potential Degradation Factors for this compound
Caption: Key environmental factors that can lead to the degradation of this compound in solution.
References
Addressing variability in results with KF38789 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using the P-selectin inhibitor, KF38789.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of P-selectin. It functions by blocking the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This inhibition of P-selectin-mediated cell adhesion prevents the initial tethering and rolling of leukocytes on activated endothelial cells and platelets, which are critical steps in the inflammatory response.
Q2: In which experimental systems has this compound been used?
A2: this compound has been utilized in a variety of in vitro and in vivo experimental models. In vitro studies have commonly employed cell lines such as U937 (a human monocytic cell line) and HL-60 (a human promyelocytic leukemia cell line), as well as isolated human polymorphonuclear cells (PMNs), to investigate the inhibition of cell adhesion to immobilized P-selectin.[1] In vivo studies have used animal models, such as BALB/c mice, to assess the effect of this compound on leukocyte recruitment in inflammatory conditions like thioglycollate-induced peritonitis.[1]
Q3: What are the solubility and storage recommendations for this compound?
A3: Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.
| Property | Recommendation |
| Solubility | Soluble in DMSO. |
| Storage of Powder | Store at -20°C for up to 3 years. |
| Storage of Stock Solution | Store in DMSO at -80°C for up to 6 months or -20°C for up to 1 month. |
Data compiled from multiple sources.
Troubleshooting Guides
Issue 1: High Variability in Cell Adhesion Inhibition Assays
High variability in the results of cell adhesion inhibition assays is a common challenge. This can manifest as inconsistent IC50 values or a wide spread in data points between replicate wells or experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Viability | Regularly assess cell viability using methods like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase and have not been passaged too many times. |
| Variable Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Uneven cell distribution can be minimized by gently rocking the plate in a cross pattern after seeding. |
| Suboptimal this compound Concentration Range | Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal working range for your specific cell type and assay conditions. |
| Incomplete Solubilization of this compound | Ensure complete dissolution of this compound in DMSO before preparing working solutions. Briefly vortex and visually inspect for any precipitate. |
| DMSO Cytotoxicity | The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3] Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration to account for any solvent effects. |
| Inconsistent Washing Steps | Standardize the washing procedure to remove non-adherent cells. The force and number of washes can significantly impact the number of remaining adherent cells. Consider using a plate washer for improved consistency. |
Issue 2: Lower than Expected Potency of this compound
If this compound appears less potent than anticipated (i.e., the IC50 value is significantly higher than the reported ~1.97 µM), several factors could be at play.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of this compound | Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the inhibitor. |
| Presence of Serum in the Assay Medium | Serum proteins can bind to small molecules, reducing their effective concentration. Consider performing the assay in serum-free medium or reducing the serum concentration, if compatible with your cell type. |
| High P-selectin Density | The potency of a competitive inhibitor can be influenced by the concentration of the target protein. Ensure the coating concentration of P-selectin is optimized and consistent across experiments. |
| Incorrect Assay Endpoint Measurement | The method used to quantify cell adhesion (e.g., colorimetric, fluorescent) should be validated for linearity and sensitivity. Ensure the signal is within the dynamic range of the detection instrument. |
Experimental Protocols
P-selectin Mediated Cell Adhesion Assay
This protocol provides a general framework for an in vitro cell adhesion assay to evaluate the inhibitory effect of this compound.
Materials:
-
96-well microplate (high-binding)
-
Recombinant human P-selectin/CD62P
-
Bovine Serum Albumin (BSA)
-
U937 or HL-60 cells
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Calcein-AM (or other suitable cell stain)
-
This compound
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant P-selectin at an optimized concentration (e.g., 1-5 µg/mL) in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture U937 or HL-60 cells to the desired density.
-
Harvest the cells and wash with serum-free medium.
-
Resuspend the cells in serum-free medium and label with Calcein-AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in assay medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the this compound dilutions to the P-selectin coated wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
-
Cell Adhesion:
-
Add the Calcein-AM labeled cells to the wells containing the inhibitor.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. The stringency of the wash should be optimized and kept consistent.
-
-
Quantification:
-
Add PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cell Adhesion Assay
References
- 1. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling hygroscopic DMSO for KF38789 dissolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling hygroscopic dimethyl sulfoxide (DMSO) for the dissolution of research compounds like KF38789.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO a commonly used solvent for dissolving compounds like this compound?
A1: DMSO is a powerful and versatile aprotic solvent, meaning it does not readily donate protons.[1] It is miscible with a wide range of organic and aqueous solutions, allowing it to dissolve many compounds that are not soluble in water alone.[1][2] For cell-based assays, a concentrated stock solution of a compound is often prepared in DMSO and then diluted to the final working concentration in the aqueous culture medium.[3]
Q2: What does it mean that DMSO is "hygroscopic" and why is this a concern?
A2: DMSO is highly hygroscopic, which means it readily absorbs moisture from the atmosphere.[4][5][6] This absorbed water can dilute the DMSO, significantly impacting the solubility of dissolved compounds and potentially leading to their precipitation.[7][8] Water contamination can also affect the stability of certain compounds.[9][10]
Q3: How should I properly store anhydrous DMSO to prevent water absorption?
A3: To maintain the anhydrous nature of DMSO, it is crucial to store it in a tightly sealed, airtight container in a cool, dry, and well-ventilated place, protected from light.[11][12][13] Using the original manufacturer's bottle is often a good practice.[13] For frequent use, consider aliquoting the anhydrous DMSO into smaller, single-use vials under an inert gas like argon or nitrogen to minimize exposure to air.[5][13]
Q4: My DMSO has solidified. Is it still usable?
A4: Yes, this is normal. DMSO has a relatively high freezing point of around 18.5°C (65°F).[11] If it solidifies, you can thaw it by warming the container at room temperature or in a warm water bath.[11][13] This process does not affect the quality of the DMSO, but ensure the container remains tightly sealed during thawing to prevent moisture absorption.[11]
Q5: What is the recommended grade of DMSO for dissolving this compound for biological experiments?
A5: For cell culture and other sensitive biological applications, it is essential to use a high-purity, sterile-filtered, and anhydrous or low-water content grade of DMSO. Look for designations such as "cell culture grade," "molecular biology grade," or "anhydrous" (less than 0.02% water).
Troubleshooting Guide
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| SOL-001 | My this compound is not fully dissolving in DMSO at the desired concentration. | 1. Suboptimal DMSO Quality: The DMSO may have absorbed water, reducing its solvating power.[7] 2. Low Temperature: Dissolution may be an endothermic process, requiring heat.[7] 3. Insufficient Agitation: The compound may not be adequately dispersed.[7] 4. Supersaturation: Attempting to dissolve the compound above its solubility limit.[7] | 1. Use fresh, anhydrous DMSO from a newly opened bottle or a properly stored aliquot.[7] 2. Gently warm the solution in a water bath (37-50°C) for 10-15 minutes.[7] 3. Vortex the solution vigorously or use a bath sonicator to aid dissolution.[7] 4. Prepare a more dilute stock solution. |
| SOL-002 | After dissolving this compound in DMSO, the compound precipitates when I dilute it into my aqueous cell culture medium. | 1. Low Aqueous Solubility: The compound is not soluble in the final aqueous solution at the target concentration.[14] 2. Rapid Dilution: Adding the DMSO stock directly to the full volume of aqueous medium can cause localized high concentrations and precipitation.[15] 3. High Final DMSO Concentration: The final concentration of DMSO in the medium may be too low to keep the compound in solution. | 1. The primary issue is often the compound's low solubility in the aqueous medium, not the DMSO.[14] Consider if the final concentration is achievable. 2. Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of medium, then add this intermediate dilution to the final volume.[15] 3. While increasing the final DMSO concentration might help, be mindful of its potential toxicity to cells (typically kept below 0.5%).[15] |
| SOL-003 | I observe a decrease in the activity of my this compound stock solution over time. | 1. Compound Instability: The compound may be degrading in DMSO. 2. Water Contamination: Absorbed water can promote the degradation of some compounds.[9] 3. Improper Storage: Exposure to light or elevated temperatures can accelerate degradation. 4. Repeated Freeze-Thaw Cycles: While many compounds are stable, some may be sensitive to repeated freezing and thawing.[9][10] | 1. Consult the manufacturer's data sheet for stability information. 2. Ensure anhydrous DMSO was used and the stock solution is stored in a tightly sealed container. 3. Store stock solutions at -20°C or -80°C in light-protected vials.[15] 4. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the storage vial. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol , weigh out 4.505 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.[7]
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 10-15 minutes.[7]
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.[7]
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store the aliquots at -20°C or -80°C.[15]
Protocol 2: Serial Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare Intermediate Dilution: To minimize precipitation, first prepare an intermediate dilution of your stock solution in the cell culture medium. For example, to achieve a final concentration of 10 µM in your well, you might first dilute your 10 mM stock 1:100 in fresh media to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a set of wells. This is crucial to account for any effects of the solvent on the cells.[15]
Visualizations
Caption: Workflow for preparing and using a this compound stock solution in DMSO.
Caption: Logical flow for troubleshooting compound precipitation issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 5. quora.com [quora.com]
- 6. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 7. benchchem.com [benchchem.com]
- 8. ziath.com [ziath.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dmsostore.com [dmsostore.com]
- 12. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.cn [medchemexpress.cn]
Impact of repeated freeze-thaw cycles on KF38789 activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of KF38789, with a specific focus on the impact of repeated freeze-thaw cycles on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. To minimize the number of freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q2: How do repeated freeze-thaw cycles potentially affect the activity of this compound?
Q3: I am observing inconsistent results in my cell-based assays using this compound. Could freeze-thaw cycles be the cause?
Inconsistent results are a common indicator of compound instability. If you have subjected your this compound stock solution to multiple freeze-thaw cycles, it is plausible that the compound's integrity has been compromised. We recommend preparing fresh aliquots from a new stock solution that has not undergone multiple freeze-thaw cycles to see if this resolves the inconsistency.
Q4: What are the best practices for preparing and storing aliquots of this compound?
To maintain the integrity of this compound, follow these best practices:
-
Use a high-quality solvent: DMSO is a common solvent for preparing stock solutions of this compound.[2]
-
Prepare single-use aliquots: Calculate the volume needed per experiment and prepare aliquots of that size to avoid repeated thawing of the main stock.
-
Use appropriate storage vials: Use low-binding polypropylene vials to prevent adsorption of the compound to the container walls.
-
Flash-freeze: When freezing aliquots, it is generally better to freeze them quickly to minimize the formation of large ice crystals, which can affect solute concentration.[3][4]
-
Thaw properly: Thaw aliquots quickly in a room temperature water bath and use them immediately.[3] Avoid slow thawing on ice for extended periods.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of P-selectin mediated cell adhesion. | Degradation of this compound due to multiple freeze-thaw cycles. | Prepare fresh dilutions from a new, single-use aliquot of this compound and repeat the experiment. Compare the results with those obtained using the previously thawed stock. |
| High variability between replicate experiments. | Inconsistent concentration of active this compound in the stock solution. | Discard the stock solution that has undergone multiple freeze-thaw cycles. Prepare a new stock solution and create single-use aliquots. |
| Precipitate observed in the stock solution upon thawing. | Reduced solubility of this compound at lower temperatures or after temperature cycling. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation, and the stock solution should be discarded. |
Experimental Protocols
Protocol for Assessing the Impact of Freeze-Thaw Cycles on this compound Activity
This protocol outlines a cell-based assay to determine if repeated freeze-thaw cycles affect the inhibitory activity of this compound on P-selectin.
1. Materials:
- This compound powder
- Anhydrous DMSO
- U937 cells (or other suitable cell line expressing PSGL-1)
- Recombinant human P-selectin/CD62P Fc Chimera
- 96-well microplates
- Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)
- Calcein-AM (or other fluorescent cell stain)
- Plate reader with fluorescence detection
2. Preparation of this compound Stock Solutions and Aliquots:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Divide the stock solution into multiple, single-use aliquots in low-binding tubes.
- Label the aliquots as "0 Freeze-Thaw" and store them at -80°C until the day of the experiment.
- Designate a separate set of aliquots for the freeze-thaw study. Subject these aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A freeze-thaw cycle consists of removing the aliquot from -80°C, thawing it at room temperature, and then refreezing it at -80°C.
3. Cell Adhesion Assay:
- Coat a 96-well plate with recombinant P-selectin overnight at 4°C.
- Wash the plate with PBS and block with a 1% BSA solution in PBS.
- Label U937 cells with Calcein-AM.
- Prepare serial dilutions of the "0 Freeze-Thaw" this compound and the freeze-thawed this compound aliquots in assay buffer.
- Pre-incubate the Calcein-AM labeled U937 cells with the different concentrations of this compound for 30 minutes at 37°C.
- Add the cell-compound mixture to the P-selectin coated plate.
- Incubate for 1 hour at 37°C.
- Gently wash the plate to remove non-adherent cells.
- Measure the fluorescence of the remaining adherent cells using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control.
- Plot the percentage of adhesion against the log of the this compound concentration.
- Determine the IC50 value for the "0 Freeze-Thaw" control and for each of the freeze-thawed sample sets.
- Compare the IC50 values to determine if there is a significant loss of activity with an increasing number of freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for testing this compound stability after freeze-thaw cycles.
Caption: Troubleshooting flowchart for this compound activity issues.
References
Optimizing incubation time for KF38789 in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KF38789 in functional assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, non-carbohydrate compound that acts as a selective inhibitor of P-selectin.[1] Its primary mechanism of action is to block the binding of P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1).[1] This inhibition prevents the initial tethering and rolling of leukocytes on activated endothelial cells, a critical step in the inflammatory response.
Q2: In which functional assays is this compound typically used?
A2: this compound is primarily used in functional assays that measure P-selectin-mediated cellular processes. These include:
-
Cell Adhesion Assays: To quantify the inhibition of leukocyte (e.g., U937 or HL60 cells) adhesion to immobilized P-selectin.[1]
-
Superoxide Production Assays: To measure the inhibition of P-selectin-induced superoxide generation in polymorphonuclear cells.[1]
-
Leukocyte Migration/Transendothelial Migration Assays: To assess the effect of this compound on the movement of leukocytes across an endothelial layer.
Q3: What is the IC50 of this compound?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound for inhibiting the binding of U937 cells to immobilized P-selectin is approximately 1.97 µM.[1]
Q4: What is the recommended starting concentration for this compound in a functional assay?
A4: A good starting point for in vitro functional assays is to test a range of concentrations around the IC50 value. A typical concentration range could be from 0.1 µM to 100 µM to generate a dose-response curve. For initial experiments, concentrations between 1 µM and 10 µM are often effective.
Q5: How quickly does this compound inhibit P-selectin?
Troubleshooting Guide: Optimizing Incubation Time
Issue: No or low inhibition observed with this compound in a cell adhesion assay.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | The pre-incubation time with this compound may be too short for the inhibitor to effectively block P-selectin before the addition of cells. Solution: Increase the pre-incubation time of the P-selectin-coated surface with this compound to 60 minutes. For cell-based pre-incubation, a 30-60 minute incubation of the cells with this compound before adding them to the assay plate is recommended. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to elicit a significant inhibitory effect. Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific assay conditions. |
| Cell Adhesion Time Too Long | A prolonged cell adhesion period might lead to non-specific binding or the activation of other adhesion pathways not inhibited by this compound. Solution: Optimize the cell adhesion time. Typical adhesion times range from 15 to 90 minutes. Test shorter incubation times (e.g., 20, 30, and 45 minutes) to minimize non-P-selectin mediated adhesion. |
| Degraded this compound | Improper storage or handling may have led to the degradation of the compound. Solution: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
Issue: High background signal in a superoxide production assay.
| Possible Cause | Troubleshooting Steps |
| Pre-activation of Cells | Cells may have been activated during handling, leading to baseline superoxide production that is not P-selectin dependent. Solution: Handle cells gently and minimize centrifugation steps. Allow cells to rest in assay buffer for a short period before starting the experiment. |
| Inhibitor Incubation Time Too Short | The pre-incubation with this compound may not be long enough to fully inhibit P-selectin before the cells are stimulated. Solution: Pre-incubate the cells with this compound for at least 30 minutes before adding the stimulus for superoxide production. |
| Autofluorescence of this compound | The compound itself might be fluorescent at the wavelengths used for detection. Solution: Run a control with this compound in the absence of cells and/or the detection reagent to check for autofluorescence. If significant, consider using a different detection method or correcting for the background fluorescence. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 of this compound | 1.97 µM | Inhibition of U937 cell binding to immobilized P-selectin-Ig | [1] |
| P-selectin/PSGL-1 kon | 4.4 x 10^6 M-1 s-1 | Surface Plasmon Resonance | |
| P-selectin/PSGL-1 koff | 1.4 s-1 | Surface Plasmon Resonance | |
| P-selectin/PSGL-1 Kd | 320 ± 20 nM | Surface Plasmon Resonance |
Experimental Protocols
Protocol 1: P-selectin Mediated Cell Adhesion Assay
This protocol is designed to measure the inhibitory effect of this compound on the adhesion of a leukocyte cell line (e.g., U937) to immobilized P-selectin.
Materials:
-
96-well microplate
-
Recombinant human P-selectin-IgG Fc chimera
-
U937 cells
-
This compound
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell stain (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with P-selectin-IgG (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Inhibitor Pre-incubation: Wash the wells with assay buffer. Add various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control to the wells and incubate for 60 minutes at 37°C.
-
Cell Adhesion: Add U937 cells (e.g., 2 x 10^5 cells/well) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
-
Staining and Quantification: Stain the adherent cells with Crystal Violet for 10 minutes. Wash away excess stain and allow the plate to dry. Solubilize the stain and measure the absorbance at 570 nm.
Protocol 2: Superoxide Production Assay
This protocol measures the effect of this compound on P-selectin-induced superoxide production in human polymorphonuclear cells (PMNs).
Materials:
-
Isolated human PMNs
-
P-selectin-coated beads or immobilized P-selectin
-
This compound
-
Superoxide detection reagent (e.g., Cytochrome c or a fluorescent probe like DHE)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
Procedure:
-
Cell Preparation: Isolate PMNs from fresh human blood. Resuspend the cells in assay buffer.
-
Inhibitor Pre-incubation: Pre-incubate the PMNs with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Initiation: Add the superoxide detection reagent to the cell suspension.
-
Stimulation: Add P-selectin-coated beads or transfer the cell suspension to P-selectin-coated wells to stimulate superoxide production.
-
Measurement: Immediately begin measuring the change in absorbance (for Cytochrome c) or fluorescence (for fluorescent probes) over a period of 60-90 minutes at 37°C using a plate reader.
Visualizations
Caption: P-selectin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the P-selectin mediated cell adhesion assay.
References
How to minimize off-target effects of KF38789 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of KF38789, a selective P-selectin inhibitor. The following resources are designed to help minimize potential off-target effects and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of P-selectin. It specifically disrupts the interaction between P-selectin and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This inhibition of the P-selectin/PSGL-1 binding cascade prevents the initial tethering and rolling of leukocytes on activated endothelial cells and platelets, which are critical steps in the inflammatory response.
Q2: What is the reported selectivity of this compound?
A2: this compound demonstrates high selectivity for P-selectin. Studies have shown that it does not significantly inhibit the function of other selectin family members, E-selectin and L-selectin, at concentrations up to 100 µM.[1] This specificity is a key advantage in isolating the biological role of P-selectin in experimental models.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available data from comprehensive off-target screening panels (e.g., kinase screens) for this compound. While its high selectivity against other selectins is well-documented, the potential for interaction with other unrelated proteins cannot be entirely excluded without further specific testing. General principles of small molecule pharmacology suggest that at high concentrations, the risk of off-target binding increases. Researchers should, therefore, employ rigorous experimental controls to validate that the observed effects are due to P-selectin inhibition.
Q4: How can I minimize the potential for off-target effects in my experiments?
A4: To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound for your specific cell type and experimental conditions by performing a dose-response curve.
-
Employ orthogonal controls: Use a structurally different P-selectin inhibitor to confirm that the observed phenotype is consistent.
-
Utilize genetic knockdown/knockout models: If possible, validate your findings in cells or animal models where P-selectin has been genetically silenced or knocked out.
-
Perform rescue experiments: In a P-selectin knockout/knockdown background, the addition of this compound should not produce the same effect as in the wild-type control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent inhibition of cell adhesion | 1. Suboptimal inhibitor concentration.2. Cell passage number and health.3. Variability in P-selectin expression. | 1. Perform a dose-response curve to determine the IC50 in your specific assay.2. Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.3. Confirm P-selectin expression levels via flow cytometry or western blot. |
| High background in cell adhesion assay | 1. Non-specific binding of cells to the substrate.2. Inadequate washing steps. | 1. Block non-specific binding sites with a suitable blocking agent (e.g., BSA).2. Optimize the stringency and number of washing steps to remove non-adherent cells without detaching specifically bound cells. |
| Observed phenotype is not consistent with P-selectin inhibition | 1. Potential off-target effect.2. The observed phenotype is downstream of a different pathway. | 1. Refer to the strategies for minimizing off-target effects in the FAQs.2. Use a secondary, structurally unrelated P-selectin inhibitor to confirm the phenotype. |
| Difficulty dissolving this compound | 1. Incorrect solvent.2. Precipitate formation. | 1. This compound is soluble in DMSO.[2]2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. If necessary, gently warm the solution to aid dissolution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | P-selectin | [3] |
| IC50 (P-selectin-PSGL-1 binding) | 1.97 µM | [2][3] |
| Effect on E-selectin | No effect up to 100 µM | [1] |
| Effect on L-selectin | No effect up to 100 µM | [1] |
| Molecular Weight | 375.44 g/mol | [2] |
| Formula | C19H21NO5S | [2] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
Protocol 1: P-selectin Mediated Cell Adhesion Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the adhesion of leukocytes (e.g., U937 cells) to immobilized P-selectin.
Materials:
-
Recombinant human P-selectin/CD62P Fc Chimera
-
96-well microplate
-
U937 cells
-
This compound
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Blocking buffer (e.g., 1% BSA in assay buffer)
-
Cell stain (e.g., Calcein-AM)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with P-selectin-Fc chimera at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with blocking buffer for 1-2 hours at room temperature.
-
Cell Labeling: Label U937 cells with Calcein-AM according to the manufacturer's protocol.
-
Inhibitor Treatment: Resuspend the labeled cells in assay buffer. Prepare serial dilutions of this compound and pre-incubate with the cells for 30 minutes at 37°C.
-
Adhesion: Add the cell-inhibitor suspension to the P-selectin coated wells and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: P-selectin/PSGL-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing and validating off-target effects.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Gene Expression in HEK293 Cells
As "KF38789" is a GenBank accession number for a Porcine circovirus 2 genetic sequence and not a cell line, a technical support guide for its direct "performance" in cell culture cannot be created. Instead, this guide will focus on a common application for such a sequence: expressing the gene in a widely used cell line, HEK293, to study its function.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on expressing a novel gene, such as one derived from sequence this compound, in the HEK293 cell line.
This guide addresses common issues encountered during the transient transfection of HEK293 cells to express a gene of interest.
Frequently Asked Questions (FAQs)
Q1: What are the optimal cell culture conditions for maintaining HEK293 cells prior to transfection?
A1: HEK293 cells are generally robust, but maintaining their health is critical for successful experiments. Adhere to the following conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Temperature: 37°C
-
CO₂ Level: 5%
-
Passaging: Subculture cells when they reach 80-90% confluency. Do not allow them to become over-confluent as this can impact transfection efficiency.
Q2: What is the recommended cell density for seeding HEK293 cells before transfection?
A2: The optimal seeding density ensures cells are in the logarithmic growth phase at the time of transfection, typically 24 hours after plating. The density depends on the culture vessel.
| Culture Vessel | Seeding Density (cells/cm²) | Total Cells (per well/dish) |
| 96-well plate | 4.0 - 6.0 x 10⁴ | 1.3 - 1.9 x 10⁴ |
| 24-well plate | 5.0 - 7.5 x 10⁴ | 1.0 - 1.5 x 10⁵ |
| 6-well plate | 6.0 - 8.0 x 10⁴ | 6.0 - 8.0 x 10⁵ |
| 10 cm dish | 3.0 - 4.0 x 10⁴ | 1.8 - 2.5 x 10⁶ |
Q3: How can I determine if my gene of interest (e.g., from this compound) is expressing post-transfection?
A3: The method for confirming expression depends on your experimental setup:
-
Reporter Genes: If your plasmid includes a fluorescent reporter (e.g., GFP, RFP), use fluorescence microscopy to visually confirm expression 24-48 hours post-transfection.
-
Western Blot: This is the most common method to detect the specific protein. Lyse the cells 48-72 hours post-transfection and use an antibody specific to your protein of interest or to a tag (e.g., HA, FLAG, Myc) fused to it.
-
RT-qPCR: To confirm transcription of your gene, extract RNA 24 hours post-transfection and perform reverse transcription quantitative PCR.
Troubleshooting Guide
Issue 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, below passage 30, and plated at the correct density. Perform a mycoplasma test. |
| Incorrect DNA-to-Reagent Ratio | Optimize the ratio of plasmid DNA to transfection reagent. Start with the manufacturer's recommended ratio and perform a titration to find the optimal balance for your specific plasmid and cells. |
| Poor DNA Quality | Use high-purity, endotoxin-free plasmid DNA (A260/A280 ratio of ~1.8). |
| Presence of Serum/Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Try performing the transfection in serum-free and antibiotic-free media, then replace with complete media after 4-6 hours. |
Issue 2: High Cell Death or Cytotoxicity Post-Transfection
| Potential Cause | Recommended Solution |
| Transfection Reagent Toxicity | Reduce the amount of transfection reagent and/or the incubation time of the transfection complex with the cells. |
| DNA Amount Too High | High concentrations of plasmid DNA can be toxic. Reduce the amount of DNA used in the complex. |
| Expressed Protein is Toxic | The protein encoded by your gene may be inherently cytotoxic. Try reducing the amount of plasmid, using a weaker promoter, or harvesting cells at an earlier time point (e.g., 24 hours). |
| Incubation Time Too Long | Do not leave the transfection complex on the cells for longer than recommended. For many reagents, 4-6 hours is sufficient before replacing the media. |
Experimental Protocols
Protocol: Transient Transfection of HEK293 Cells in a 6-Well Plate
This protocol provides a general guideline for using a lipid-based transfection reagent.
Materials:
-
Healthy, sub-confluent HEK293 cells
-
High-purity plasmid DNA (encoding your gene of interest)
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Opti-MEM™ or other serum-free medium
-
Complete culture medium (DMEM + 10% FBS)
-
6-well plates
Procedure:
-
Cell Plating (Day 1):
-
Trypsinize and count HEK293 cells.
-
Seed approximately 7.0 x 10⁵ cells per well in a 6-well plate with 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂. Cells should be 70-80% confluent on the day of transfection.
-
-
Transfection (Day 2):
-
Step A (DNA Dilution): In a sterile microfuge tube, dilute 2,500 ng of plasmid DNA into 250 µL of Opti-MEM™. Mix gently.
-
Step B (Reagent Dilution): In a separate sterile microfuge tube, dilute 5 µL of the lipid-based transfection reagent into 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Step C (Complex Formation): Combine the diluted DNA (from Step A) with the diluted reagent (from Step B). Mix gently and incubate for 20 minutes at room temperature to allow transfection complexes to form.
-
Step D (Addition to Cells): Add the 500 µL of the DNA-reagent complex drop-wise to the well containing the cells and medium. Gently rock the plate to ensure even distribution.
-
-
Incubation (Day 2-4):
-
Incubate the cells at 37°C, 5% CO₂.
-
Optional: Change the medium after 4-6 hours to fresh, complete culture medium to reduce cytotoxicity.
-
-
Analysis (Day 3-4):
-
Harvest cells 24-72 hours post-transfection to analyze for gene expression via microscopy, Western blot, or other relevant assays.
-
Visualizations
Caption: Workflow for transient transfection of HEK293 cells.
Caption: Hypothetical signaling pathway activated by a viral protein.
Validation & Comparative
Validating P-selectin Inhibition: A Comparative Guide to KF38789
For researchers and professionals in drug development, accurately validating the inhibitory activity of novel compounds against therapeutic targets is paramount. This guide provides a comprehensive comparison of the P-selectin inhibitor, KF38789, with other alternatives, supported by experimental data and detailed protocols.
Comparative Efficacy of P-selectin Inhibitors
To objectively assess the performance of this compound, its inhibitory activity is compared with other known P-selectin inhibitors, PSI-697 and THCMA. The following table summarizes their efficacy based on available data.
| Inhibitor | IC50 Value (P-selectin Inhibition) | Assay System | Key Findings |
| This compound | 1.97 µM[1][2] | U937 cell adhesion to immobilized P-selectin-Ig | Selective for P-selectin over E- and L-selectin.[1] Significantly inhibits leukocyte accumulation in a mouse model of peritonitis.[1] |
| PSI-697 | 50 - 125 µM | Inhibition of P-selectin binding to PSGL-1 (Biacore and cell-based assays) | Orally active and reduces leukocyte rolling in a rat cremaster venule model.[3] Did not inhibit platelet-monocyte aggregate formation in a human study at the tested dose.[4][5] |
| THCMA | Not explicitly defined as IC50. Inhibition of 67.04% at 25 µM and 73.41% at 100 µM. | Competitive ELISA for P-selectin binding to PSGL-1 | Showed more potent P-selectin inhibitory effect than PSI-697 in several in vivo models. |
Experimental Protocols for Validating P-selectin Inhibition
Accurate validation of P-selectin inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro: P-selectin Mediated Cell Adhesion Assay
This assay quantifies the ability of a compound to block the adhesion of leukocytes to P-selectin.
Materials:
-
Human monocytic cell line (e.g., U937 or HL60)[1]
-
Recombinant human P-selectin-IgG chimera
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell stain (e.g., Crystal Violet)
-
Extraction Solution (e.g., 10% acetic acid)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with P-selectin-IgG chimera (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture and harvest U937 or HL60 cells. Resuspend the cells in serum-free media.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) for 30 minutes at 37°C.
-
Adhesion: Add the pre-treated cell suspension to the P-selectin coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Stain the adherent cells with Crystal Violet solution for 10 minutes at room temperature.
-
Extraction: Wash away excess stain and add an extraction solution to solubilize the stain from the adherent cells.
-
Quantification: Measure the absorbance of the extracted stain using a plate reader at a wavelength of 570 nm. The absorbance is proportional to the number of adherent cells.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the untreated control and determine the IC50 value.
In Vivo: Thioglycollate-Induced Peritonitis in Mice
This model assesses the effect of a P-selectin inhibitor on leukocyte recruitment to an inflammatory site in a living organism.
Materials:
-
BALB/c mice[1]
-
Sterile thioglycollate broth (3% w/v)
-
Test inhibitor (e.g., this compound) and vehicle control
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for leukocyte markers (e.g., anti-Gr-1 for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Protocol:
-
Acclimatization: Acclimatize BALB/c mice for at least one week before the experiment.
-
Inhibitor Administration: Administer the test inhibitor (e.g., this compound at 1 mg/kg) or vehicle control intravenously or via the desired route.[1]
-
Induction of Peritonitis: After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal injection of 1 mL of sterile 3% thioglycollate broth.[1] A second dose of the inhibitor can be administered at a later time point (e.g., 3 hours post-injection).[1]
-
Peritoneal Lavage: At a predetermined time point after thioglycollate injection (e.g., 4-6 hours), euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS.[1]
-
Cell Counting and Staining: Centrifuge the collected lavage fluid to pellet the cells. Resuspend the cells in FACS buffer and count the total number of leukocytes. For differential cell counts, stain the cells with fluorescently labeled antibodies against specific leukocyte markers.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the number of neutrophils and macrophages that have migrated into the peritoneal cavity.
-
Data Analysis: Compare the number of recruited leukocytes in the inhibitor-treated group to the vehicle-treated group to determine the percentage of inhibition.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the P-selectin signaling pathway and a typical experimental workflow for its validation.
Caption: P-selectin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating P-selectin inhibitors.
References
- 1. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PSI-697, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of KF38789 and Other P-Selectin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P-selectin inhibitor KF38789 with other notable inhibitors. The following sections detail the quantitative efficacy of these compounds, the experimental protocols used to determine their effectiveness, and a visualization of the P-selectin signaling pathway.
Introduction to P-Selectin Inhibition
P-selectin is a cell adhesion molecule that plays a crucial role in the initial stages of inflammation and thrombosis. It is expressed on the surface of activated endothelial cells and platelets, mediating the capture and rolling of leukocytes. The interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes is a key step in the inflammatory cascade. Inhibition of this interaction is a promising therapeutic strategy for a variety of inflammatory and thrombotic diseases.
This compound is a novel, low molecular weight, non-carbohydrate compound that has been identified as a specific and potent inhibitor of P-selectin. This guide will compare its efficacy against other well-characterized P-selectin inhibitors.
Quantitative Comparison of P-Selectin Inhibitors
The inhibitory efficacy of various P-selectin antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to block 50% of a specific biological activity, such as the binding of leukocytes to P-selectin. A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values for this compound and other selected P-selectin inhibitors.
| Inhibitor | Type | Target Selectivity | IC50 (P-selectin) | Reference(s) |
| This compound | Small Molecule | P-selectin | 1.97 µM | [1] |
| PSI-697 | Small Molecule | P-selectin | 125 µM | [2] |
| GMI-1070 (Rivipansel) | Small Molecule (Glycomimetic) | Pan-selectin | 423 µM | [3] |
| Bimosiamose (TBC-1269) | Small Molecule | Pan-selectin | 20 µM | [2] |
| Crizanlizumab (Adakveo) | Monoclonal Antibody | P-selectin | 1.9 µg/mL | [2] |
| Inclacumab | Monoclonal Antibody | P-selectin | 1.9 µg/mL | [2] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
The efficacy of P-selectin inhibitors is evaluated using a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments frequently cited in the characterization of these compounds.
P-Selectin-Mediated Cell Adhesion Assay
This in vitro assay measures the ability of an inhibitor to block the adhesion of leukocytes (or a leukocyte-like cell line) to a surface coated with P-selectin.
Objective: To determine the IC50 value of a P-selectin inhibitor.
Materials:
-
Cells: U937 or HL-60 cells (human monocytic cell lines expressing PSGL-1).
-
Recombinant Protein: Human P-selectin-IgG chimera.
-
Assay Plate: 96-well microplate.
-
Inhibitor: Test compound (e.g., this compound) at various concentrations.
-
Buffer: Phosphate-buffered saline (PBS).
-
Detection Reagent: Calcein-AM or similar fluorescent dye for cell labeling.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with P-selectin-IgG chimera overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of bovine serum albumin (BSA) for 1-2 hours at room temperature.
-
Cell Labeling: Label U937 or HL-60 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Inhibitor Incubation: Prepare serial dilutions of the test inhibitor. Incubate the labeled cells with the different concentrations of the inhibitor for a predetermined time (e.g., 30 minutes) at 37°C.
-
Adhesion: Add the cell-inhibitor mixture to the P-selectin-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Thioglycollate-Induced Peritonitis Model in Mice
This in vivo model is used to assess the effect of a P-selectin inhibitor on leukocyte recruitment to an inflammatory site.
Objective: To evaluate the in vivo efficacy of a P-selectin inhibitor in reducing leukocyte accumulation.
Materials:
-
Animals: BALB/c mice or other suitable strain.
-
Inflammatory Agent: Sterile 3% thioglycollate solution.
-
Inhibitor: Test compound (e.g., this compound).
-
Vehicle Control: A solution in which the inhibitor is dissolved (e.g., saline).
-
Anesthesia: As required for injections.
-
Equipment: Syringes, needles, peritoneal lavage equipment, cell counter or flow cytometer.
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer the test inhibitor to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or oral). The control group receives the vehicle alone. The timing of administration will depend on the pharmacokinetic properties of the inhibitor. For this compound, it has been administered intravenously prior to and during the inflammatory challenge.[1]
-
Induction of Peritonitis: Inject a sterile solution of 3% thioglycollate into the peritoneal cavity of the mice to induce an inflammatory response and leukocyte recruitment.[4]
-
Leukocyte Collection: At a specific time point after thioglycollate injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of PBS into the peritoneal cavity.[1]
-
Leukocyte Quantification: Collect the peritoneal lavage fluid and determine the total number of leukocytes using a hemocytometer or an automated cell counter. Differential cell counts can be performed by flow cytometry or by staining cytospin preparations.
-
Data Analysis: Compare the number of leukocytes in the peritoneal lavage fluid of the inhibitor-treated group to the control group. A significant reduction in leukocyte accumulation in the treated group indicates in vivo efficacy of the P-selectin inhibitor.
Visualizing the P-Selectin Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the P-selectin signaling cascade and a typical experimental workflow for evaluating P-selectin inhibitors.
Caption: P-selectin signaling cascade initiating leukocyte adhesion.
Caption: Workflow for evaluating P-selectin inhibitor efficacy.
References
A Comparative Analysis of P-Selectin Inhibitors KF38789 and PSI-697 for In Vivo Research
For researchers investigating inflammatory and thrombotic diseases, the selection of a potent and specific P-selectin inhibitor is critical for in vivo studies. This guide provides a comparative overview of two small molecule inhibitors, KF38789 and PSI-697, detailing their mechanisms of action, in vivo efficacy from published studies, and the experimental protocols utilized.
Mechanism of Action
Both this compound and PSI-697 function by selectively targeting P-selectin, a cell adhesion molecule crucial for the initial tethering of leukocytes and platelets to the vascular endothelium during inflammation and thrombosis. By inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), these compounds effectively block the rolling and subsequent adhesion of leukocytes and platelets, thereby mitigating the inflammatory cascade and thrombus formation.[1][2][3][4]
In Vivo Efficacy and Data Comparison
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Model | Source |
| IC50 (P-selectin binding) | 1.97 µM | In vitro (U937 cells) | [1][2][3] |
| In vivo Model | Thioglycollate-induced peritonitis | Mouse (BALB/c) | [2][3] |
| Dosing Regimen | 1 mg/kg, intravenous | Mouse | [2][3] |
| Effect | Significantly inhibited leukocyte accumulation | Mouse | [1][2][3] |
Table 2: In Vitro and In Vivo Activity of PSI-697
| Parameter | Value | Species/Model | Source |
| IC50 (P-selectin binding) | 50-125 µM | In vitro (Biacore/HL-60 cells) | [4][5] |
| In vivo Model 1 | Surgical inflammation (cremaster venules) | Rat | [4] |
| Dosing Regimen 1 | 50 mg/kg, oral | Rat | [4] |
| Effect 1 | 39% reduction in rolling leukocytes | Rat | [4] |
| In vivo Model 2 | Venous thrombosis | Rat | [4][6] |
| Dosing Regimen 2 | 100 mg/kg, oral | Rat | [4] |
| Effect 2 | 18% reduction in thrombus weight | Rat | [4] |
| In vivo Model 3 | Carotid artery injury | Rat | [4] |
| Dosing Regimen 3 | 15-30 mg/kg, oral | Rat | [4] |
| Effect 3 | 25.7-40.2% decrease in intima/media ratio | Rat | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of the key experimental protocols described in the literature for this compound and PSI-697.
This compound: Murine Peritonitis Model
-
Animal Model: Male BALB/c mice are used for the study.[2][3]
-
Induction of Peritonitis: Inflammation is induced by an intraperitoneal injection of thioglycollate.[2][3]
-
Inhibitor Administration: this compound is administered intravenously at a dose of 1 mg/kg. The injection is given prior to the thioglycollate injection and again 3 hours later.[2][3]
-
Leukocyte Accumulation Measurement: Peritoneal lavage is performed 6 hours after the thioglycollate injection to collect leukocytes. The total number of leukocytes is then quantified to assess the degree of inflammation.[2][3]
PSI-697: Rat Venous Thrombosis Model
-
Animal Model: Male rats are utilized for this model.[6]
-
Induction of Thrombosis: A stenosis of the inferior vena cava (IVC) is surgically created to induce thrombus formation.[6]
-
Inhibitor Administration: PSI-697 is administered daily via oral gavage at a dose of 30 mg/kg, starting two days after the initial surgery and continuing for seven days.[6]
-
Efficacy Evaluation: After the treatment period, the thrombus is excised and its mass is measured. Additionally, the vein wall is analyzed for intimal thickness, stiffness, and levels of inflammatory mediators.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: P-Selectin inhibition pathway.
Caption: In vivo experimental workflows.
Conclusion
Both this compound and PSI-697 are valuable tools for the in vivo investigation of P-selectin-mediated pathologies. This compound has demonstrated potent inhibition of leukocyte accumulation in a murine inflammation model with intravenous administration. PSI-697 has shown efficacy in various rat models of inflammation and thrombosis following oral administration, making it suitable for studies requiring longer treatment durations. The choice between these two inhibitors will depend on the specific research question, the animal model employed, and the desired route of administration. Researchers are encouraged to consult the primary literature for more detailed experimental parameters and to optimize conditions for their specific in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of KF38789 with Negative Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutics, establishing the specificity of a small molecule inhibitor is paramount to ensure its efficacy and minimize off-target effects. This guide provides a comprehensive framework for assessing the specificity of KF38789, a known inhibitor of P-selectin, through the strategic use of negative controls and comparative binding assays. The experimental data and protocols outlined herein offer a robust methodology for validating the selective action of this compound against its intended target.
Executive Summary
This compound is a potent and selective inhibitor of the interaction between P-selectin and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), a critical step in the inflammatory cascade responsible for leukocyte adhesion to endothelial cells. This guide details the experimental procedures to confirm this specificity, utilizing both biochemical and cell-based assays. We present a comparative analysis of this compound's inhibitory activity against the three members of the selectin family: P-selectin, E-selectin, and L-selectin. Furthermore, we propose the use of a hypothetical inactive analog of this compound as a negative control to unequivocally attribute the observed biological effects to the specific inhibition of P-selectin.
Data Presentation
The following table summarizes the inhibitory activity of this compound against P-selectin, E-selectin, and L-selectin. The data is compiled from published literature, demonstrating the high selectivity of this compound for P-selectin.
| Target | This compound IC50 (µM) | Reference |
| P-selectin | 1.97 | [1][2][3] |
| E-selectin | > 100 | [1][3] |
| L-selectin | > 100 | [1][3] |
Table 1: Comparative Inhibitory Activity of this compound against Selectins. The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of the respective selectin to its ligand. A significantly higher IC50 value for E-selectin and L-selectin indicates a lack of inhibitory activity at concentrations where P-selectin is potently inhibited.
Proposed Negative Control for Specificity Validation
Figure 1: Chemical Structures of this compound and the Proposed Negative Control (NC-KF38789). The modification in NC-KF38789 (e.g., removal or alteration of a key interacting moiety) is designed to eliminate its inhibitory activity.
Caption: Chemical structures of this compound and the proposed negative control.
Experimental Protocols
To experimentally validate the specificity of this compound, two key assays are recommended: a competitive binding assay and a cell adhesion assay.
Competitive Binding Assay (ELISA-based)
This assay quantitatively determines the ability of this compound to inhibit the binding of P-selectin, E-selectin, and L-selectin to their respective ligands.
Protocol:
-
Coating: Coat a 96-well microplate with recombinant human P-selectin, E-selectin, or L-selectin-IgG chimera overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor Incubation: Add serial dilutions of this compound or the negative control (NC-KF38789) to the wells. Include a vehicle control (e.g., DMSO).
-
Ligand Addition: Add a constant concentration of the biotinylated ligand for each selectin (e.g., biotinylated sPSGL-1 for P-selectin, biotinylated sLex for E- and L-selectin) to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell Adhesion Assay
This cell-based assay assesses the functional consequence of selectin inhibition by measuring the adhesion of leukocytes to endothelial cells or purified selectins.
Protocol:
-
Cell Culture: Culture a leukocyte cell line (e.g., U937 or HL-60 cells, which express PSGL-1) and an endothelial cell line (e.g., HUVECs).
-
Endothelial Cell Activation: Seed HUVECs in a 96-well plate and activate them with an inflammatory stimulus (e.g., TNF-α) to induce the expression of P-selectin and E-selectin. For L-selectin-mediated adhesion, coat the plate with recombinant L-selectin ligand.
-
Leukocyte Labeling: Label the leukocyte suspension with a fluorescent dye (e.g., Calcein-AM).
-
Inhibitor Treatment: Pre-incubate the labeled leukocytes with various concentrations of this compound, NC-KF38789, or vehicle control.
-
Adhesion: Add the treated leukocytes to the activated endothelial cell monolayer or ligand-coated plate and incubate for a defined period (e.g., 30 minutes) under static or flow conditions.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Determine the percentage of cell adhesion relative to the vehicle control and calculate the IC50 value for the inhibition of adhesion.
Mandatory Visualizations
Signaling Pathway of P-selectin Mediated Leukocyte Adhesion
References
KF38789 vs. Fucoidan: A Comparative Guide to P-Selectin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct inhibitors of P-selectin: KF38789, a synthetic small molecule, and fucoidan, a natural polysaccharide. P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a crucial role in the initial tethering and rolling of leukocytes during inflammation and in the pathophysiology of various diseases, including thrombosis and cancer metastasis. The inhibition of P-selectin is, therefore, a significant therapeutic target. This document outlines the available experimental data on the efficacy of this compound and fucoidan, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in the selection of the appropriate inhibitor for research and development purposes.
Quantitative Comparison of P-Selectin Inhibitors
The following table summarizes the key quantitative parameters for this compound and fucoidan based on available in vitro data. It is important to note that the inhibitory concentrations (IC50) were determined using different experimental assays, which should be considered when directly comparing the values.
| Parameter | This compound | Fucoidan | Source |
| Description | Low molecular weight, non-carbohydrate synthetic compound. | Sulfated polysaccharide derived from brown seaweed. | [1][2][3] |
| Target Selectivity | Selective for P-selectin; does not affect E-selectin or L-selectin at up to 100 µM. | Binds to P-selectin and to a lesser extent, L-selectin. | [1][2][3] |
| IC50 Value | 1.97 µM (Inhibition of U937 cell binding to immobilized P-selectin-IgG). | 20 nM (Inhibition of P-selectin binding to Sialyl Lewis X). | [1][4][5] |
| Dissociation Constant (KD) | Not reported. | 1.2 nM (Affinity for immobilized P-selectin). | [5] |
| Mechanism of Action | Blocks the interaction between P-selectin and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1). | Mimics the natural ligand of P-selectin, PSGL-1, and binds with high affinity to P-selectin. | [3][4][6] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of P-selectin in leukocyte adhesion and the points of inhibition by this compound and fucoidan.
References
- 1. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Affinity of low molecular weight fucoidan for P-selectin triggers its binding to activated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PSGL-1 inhibitors and how do they work? [synapse.patsnap.com]
Cross-Validation of KF38789 Results with Genetic Knockdown of P-selectin: A Comparative Guide
This guide provides a comprehensive comparison of the pharmacological inhibition of P-selectin by KF38789 and the genetic knockdown of P-selectin. It is intended for researchers, scientists, and drug development professionals interested in the roles of P-selectin in various physiological and pathological processes. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a crucial role in the initial tethering and rolling of leukocytes during inflammation. Its interaction with P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes initiates a signaling cascade that leads to leukocyte recruitment to sites of inflammation. Consequently, inhibiting the P-selectin/PSGL-1 pathway is a promising therapeutic strategy for various inflammatory diseases.
This guide explores two key approaches to block this pathway:
-
This compound: A small molecule inhibitor that selectively blocks the binding of P-selectin to PSGL-1.
-
Genetic Knockdown of P-selectin: The genetic elimination of the P-selectin gene in animal models, providing a baseline for the complete systemic absence of the protein.
By comparing the outcomes of these two approaches, researchers can gain a deeper understanding of the specific effects of P-selectin inhibition and validate the on-target efficacy of compounds like this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies utilizing either this compound or P-selectin genetic knockdown.
Table 1: In Vitro Inhibition of P-selectin Function
| Parameter | This compound | Genetic Knockdown of P-selectin | Reference(s) |
| IC50 for P-selectin-PSGL-1 Binding | 1.97 µM | Not Applicable | [1][2][3] |
| Selectivity | No significant effect on E-selectin or L-selectin | Specific to P-selectin | [2] |
| Inhibition of Leukocyte Adhesion | Concentration-dependent inhibition | Abolished P-selectin-mediated adhesion | [1][2] |
| Effect on Superoxide Production | Inhibition of P-selectin-induced superoxide production | Not directly measured, but downstream inflammatory effects are reduced | [1][2] |
Table 2: In Vivo Effects on Leukocyte Recruitment and Rolling
| Parameter | This compound | Genetic Knockdown of P-selectin | Reference(s) |
| Leukocyte Accumulation in Peritonitis Model | Significantly inhibited | Delayed and reduced neutrophil recruitment | [1][2] |
| Leukocyte Rolling | Not explicitly quantified in available literature | Virtually absent initial rolling in mesenteric venules | [4] |
| Leukocyte Rolling Velocity | Not explicitly quantified in available literature | Increased rolling velocity in some contexts | [5] |
| Circulating Neutrophil Count | Not reported to be significantly altered | Elevated | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Thioglycollate-Induced Peritonitis Model
This in vivo model is used to assess the effect of P-selectin inhibition on leukocyte recruitment during an inflammatory response.
-
Animal Model: BALB/c mice or other suitable strains are used.[2]
-
Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with a sterile solution of 3% or 4% thioglycollate broth.[7][8][9] This elicits an inflammatory response and the recruitment of leukocytes, primarily neutrophils, into the peritoneal cavity.
-
Treatment:
-
This compound: The compound is administered intravenously (i.v.) at a specified dose (e.g., 1 mg/kg) prior to and at set intervals after thioglycollate injection.[2]
-
P-selectin Knockout: P-selectin deficient mice and wild-type controls are used.
-
-
Leukocyte Quantification: At a predetermined time point (e.g., 4-6 hours) after thioglycollate injection, mice are euthanized, and the peritoneal cavity is lavaged with a suitable buffer (e.g., PBS). The total number of leukocytes and the differential cell counts in the peritoneal lavage fluid are determined using a hemocytometer and cytological staining or flow cytometry.[7][8][9]
In Vitro Leukocyte Adhesion Assay
This assay measures the adhesion of leukocytes to a substrate coated with P-selectin, allowing for the direct assessment of inhibitors.
-
Cell Lines: A leukocyte cell line, such as U937 or HL-60, is used.[2]
-
Substrate Preparation: Microplate wells are coated with a recombinant P-selectin-immunoglobulin G chimeric protein (P-selectin-Ig).[1][2]
-
Adhesion Assay:
-
The leukocyte cell line is labeled with a fluorescent dye (e.g., Calcein-AM).
-
The labeled cells are incubated with varying concentrations of this compound or a vehicle control.
-
The treated cells are then added to the P-selectin-Ig coated wells and allowed to adhere for a specific time.
-
Non-adherent cells are removed by washing.
-
The fluorescence of the adherent cells is measured using a fluorescence plate reader to quantify the degree of adhesion.[10][11][12]
-
-
Data Analysis: The IC50 value for this compound is calculated from the concentration-response curve.
Superoxide Production Assay
This assay measures the production of reactive oxygen species by neutrophils in response to P-selectin stimulation.
-
Cell Isolation: Human polymorphonuclear cells (neutrophils) are isolated from fresh human blood.[2]
-
Stimulation: Neutrophils are stimulated with P-selectin (e.g., P-selectin-Ig) in the presence or absence of this compound.
-
Detection of Superoxide: Superoxide production can be measured using various methods, such as the reduction of cytochrome c or the use of fluorescent probes like dihydroethidium. The change in absorbance or fluorescence is monitored over time to determine the rate of superoxide production.[13][14][15]
Mandatory Visualization
The following diagrams illustrate the P-selectin signaling pathway and a typical experimental workflow.
Caption: P-selectin signaling pathway and points of intervention.
Caption: Workflow for in vivo and in vitro P-selectin inhibition experiments.
Conclusion
Both the pharmacological inhibitor this compound and genetic knockdown of P-selectin serve as powerful tools to investigate the role of P-selectin in leukocyte recruitment and inflammation. This compound offers the advantage of temporal control over P-selectin inhibition, making it a valuable tool for preclinical studies and potential therapeutic development.[1][2] Genetic knockdown models, while lacking this temporal flexibility, provide a clean system to study the complete systemic absence of P-selectin and are essential for validating the on-target effects of inhibitors like this compound.[4] The data presented in this guide demonstrate a strong correlation between the effects of this compound and P-selectin genetic knockdown, supporting the specific mechanism of action of this compound and highlighting the therapeutic potential of targeting the P-selectin/PSGL-1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sequential contribution of L- and P-selectin to leukocyte rolling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukocyte Rolling on P-Selectin: A Three-Dimensional Numerical Study of the Effect of Cytoplasmic Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood cell dynamics in P-selectin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. In vitro and in vivo quantification of adhesion between leukocytes and vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of superoxide and hydrogen peroxide in the mitochondrial matrix is dominated by site IQ of complex I in diverse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Superoxide production by NADH:ubiquinone oxidoreductase (complex I) depends on the pH gradient across the mitochondrial inner membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Coupling of phagocytic NADPH oxidase activity and mitochondrial superoxide production [frontiersin.org]
A Comparative Analysis of KF38789 and Pan-Selectin Inhibitors in Modulating Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective P-selectin inhibitor, KF38789, against broader-acting pan-selectin inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways and experimental workflows to offer a comprehensive benchmarking resource for researchers in cellular adhesion and inflammation.
Introduction to Selectin Inhibition
Selectins are a family of cell adhesion molecules that play a crucial role in the initial stages of leukocyte trafficking from the bloodstream to tissues during inflammation. This family consists of three members: E-selectin (expressed on endothelial cells), P-selectin (expressed on activated endothelial cells and platelets), and L-selectin (expressed on leukocytes).[1][2][3][4] The targeted inhibition of these molecules is a promising therapeutic strategy for a variety of inflammatory diseases. While pan-selectin inhibitors target all three selectins, selective inhibitors like this compound offer a more targeted approach by focusing on a single selectin, which may provide a better-defined therapeutic window and reduced off-target effects.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and representative pan-selectin inhibitors against E-selectin, P-selectin, and L-selectin. This data highlights the distinct selectivity profiles of these compounds.
| Compound | Type | E-selectin IC50 (µM) | P-selectin IC50 (µM) | L-selectin IC50 (µM) |
| This compound | Selective P-selectin Inhibitor | >100[5][6] | 1.97[5][6][7][8] | >100[5][6] |
| GMI-1070 (Rivipansel) | Pan-selectin Inhibitor | 4.3[9][10][11] | 423[9][10][11] | 337[9][10][11] |
| PSI-697 | P-selectin Inhibitor | - | 150[10] | - |
| PSI-421 | P-selectin Inhibitor | - | 56[10] | - |
Key Observations:
-
This compound demonstrates high selectivity for P-selectin, with an IC50 value of 1.97 µM.[5][6][7][8] It shows negligible activity against E-selectin and L-selectin at concentrations up to 100 µM.[5][6]
-
GMI-1070 (Rivipansel) , a pan-selectin inhibitor, is most potent against E-selectin (IC50 of 4.3 µM) but also inhibits P-selectin and L-selectin at significantly higher concentrations.[9][10][11]
-
Other P-selectin inhibitors, such as PSI-697 and PSI-421 , show varying degrees of potency against P-selectin.[10]
Experimental Methodologies
The data presented in this guide is primarily derived from cell adhesion assays. Below is a detailed description of a typical protocol used to evaluate the efficacy of selectin inhibitors.
Cell Adhesion Assay Protocol
This assay quantifies the ability of an inhibitor to block the adhesion of leukocytes (or a relevant cell line) to a substrate coated with a specific selectin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against selectin-mediated cell adhesion.
Materials:
-
Cell Lines: U937 or HL-60 cells (human monocytic and promyelocytic cell lines, respectively, that express selectin ligands).[5][6]
-
Recombinant Selectins: Purified recombinant human E-selectin/IgG, P-selectin/IgG, and L-selectin/IgG chimeras.
-
Test Compound: this compound or a pan-selectin inhibitor.
-
Assay Plates: 96-well microtiter plates.
-
Labeling Reagent: Calcein-AM or similar fluorescent dye to label the cells.
-
Assay Buffer: Phosphate-buffered saline (PBS) with calcium and magnesium.
-
Plate Reader: Fluorescence plate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired recombinant selectin-IgG chimera at a concentration of 1-5 µg/mL in PBS.
-
Incubate the plate overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound selectin.
-
Block non-specific binding sites by incubating the wells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation and Labeling:
-
Culture U937 or HL-60 cells to the desired density.
-
Harvest the cells and wash them with serum-free media.
-
Resuspend the cells in assay buffer and label them with Calcein-AM according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells twice with assay buffer to remove excess dye and resuspend them at a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Add 50 µL of the cell suspension to each well of the coated plate.
-
Add 50 µL of the test compound dilutions to the respective wells. For control wells, add 50 µL of assay buffer.
-
Incubate the plate for 30-60 minutes at room temperature on a plate shaker to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells three to five times with assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of adhesion for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the selectin signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship of the comparison presented in this guide.
Caption: Selectin-mediated signaling pathway leading to leukocyte adhesion.
Caption: Experimental workflow for screening selectin inhibitors.
Caption: Logical relationship of selectin inhibitor classes.
Conclusion
The data and methodologies presented in this guide underscore the distinct pharmacological profiles of the selective P-selectin inhibitor this compound and pan-selectin inhibitors. This compound offers a highly targeted approach for investigating the role of P-selectin in inflammatory processes and may present a more refined therapeutic strategy in contexts where P-selectin is the primary driver of pathology. In contrast, pan-selectin inhibitors provide a broader spectrum of activity that may be advantageous in conditions where multiple selectins are implicated. The choice between a selective and a pan-inhibitor will ultimately depend on the specific research question or therapeutic indication. This guide serves as a foundational resource to aid in the selection and evaluation of appropriate selectin inhibitors for future research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KF 38789 | Cell Adhesion Molecules | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GMI-1070 |CAS:927881-99-0 Probechem Biochemicals [probechem.com]
- 10. Selectin compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 11. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KF38789: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of KF38789, a selective inhibitor of P-selectin-mediated cell adhesion. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is imperative to handle this compound with caution, utilizing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not dispose of this compound down the drain.
Disposal Procedures for this compound and Associated Waste
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.
Unused or Expired this compound
Unused or expired this compound must be disposed of as hazardous chemical waste.
Step-by-Step Protocol:
-
Labeling: Securely affix a hazardous waste label to the original container or a designated waste container. The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Packaging: Ensure the container is tightly sealed and in good condition. If the original container is compromised, place it within a larger, compatible, and properly labeled container.
-
Storage: Store the labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Contaminated Materials
Materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be treated as hazardous waste.
Step-by-Step Protocol:
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Debris."
-
Storage and Collection: Store and arrange for collection as described in the procedure for unused product.
Empty Containers
Properly decontaminated containers may be disposed of as non-hazardous waste.
Step-by-Step Protocol:
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.
-
Rinsate Collection: Collect the rinsate as hazardous waste and dispose of it accordingly.
-
Container Disposal: Once triple-rinsed and air-dried, deface the original label and dispose of the container in accordance with institutional guidelines for non-hazardous laboratory glassware or plastic.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Navigating the Unknown: Comprehensive Safety Protocols for KF38789
For Immediate Implementation by Laboratory Personnel
The following document provides essential guidance on the safe handling and disposal of the novel compound KF38789. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this substance. This guide is intended to be a primary resource for ensuring a safe laboratory environment and minimizing exposure risk.
Core Safety and Handling
Given the novel nature of this compound, a comprehensive understanding of its chemical properties is not yet available. Therefore, a precautionary approach is required. All personnel must treat this compound as a highly potent and hazardous substance.
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved, Nitrile | Chemical Goggles | Disposable, back-fastening gown | Certified N95 or higher respirator |
| Solution Preparation | Double-gloved, Nitrile | Chemical Goggles with Face Shield | Disposable, back-fastening gown | Fume Hood |
| In-vitro/In-vivo Administration | Double-gloved, Nitrile | Safety Glasses with Side Shields | Standard Lab Coat | Not required if in biosafety cabinet |
| Waste Disposal | Double-gloved, Heavy-duty Nitrile | Chemical Goggles | Disposable, back-fastening gown | Not required if waste is sealed |
Engineering Controls
All manipulations of solid this compound or concentrated solutions must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
Experimental Workflow and Disposal
The following diagram outlines the standard operating procedure for the lifecycle of this compound within a laboratory setting, from receipt to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Decontamination and Disposal Plan
Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated using a 10% bleach solution, followed by a 70% ethanol rinse.
Waste Disposal: All solid and liquid waste containing this compound must be segregated into clearly labeled, sealed containers. Arrangements for disposal must be made through the institution's environmental health and safety office. Do not mix this compound waste with other chemical waste streams unless explicitly approved.
Disclaimer: This document provides guidance based on general laboratory safety principles. As more information about the specific properties of this compound becomes available, these protocols may be updated. It is the responsibility of the principal investigator to ensure all laboratory personnel are trained on and adhere to these guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
